Tiaprofenic acid D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O3S |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-(5-benzoylthiophen-2-yl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/i1D3 |
InChI Key |
GUHPRPJDBZHYCJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tiaprofenic Acid-D3
This technical guide provides a comprehensive overview of a proposed synthesis and characterization of Tiaprofenic acid-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Tiaprofenic acid-D3 serves as a valuable internal standard for pharmacokinetic and metabolic studies.[1]
Introduction
Tiaprofenic acid is a potent NSAID belonging to the arylpropionic acid class, widely used in the management of pain and inflammation associated with rheumatic diseases.[2][3][4] Deuterium-labeled compounds, such as Tiaprofenic acid-D3, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium at specific positions in a molecule allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, enabling precise quantification in biological matrices.[1] This guide outlines a feasible synthetic route to Tiaprofenic acid-D3 and details its expected analytical characterization.
Proposed Synthesis of Tiaprofenic Acid-D3
The proposed synthesis of Tiaprofenic acid-D3 is adapted from an established, industrially viable method for the synthesis of unlabeled Tiaprofenic acid. The key modification is the use of a deuterated starting material, Propionitrile-3,3,3-d3, to introduce the deuterium atoms into the final molecule.
The overall reaction scheme is as follows:
Scheme 1: Proposed Synthesis of Tiaprofenic Acid-D3
Experimental Protocol
Step 1: Synthesis of 2-(5-Benzoylthiophen-2-yl)propanenitrile-d3
-
To a suspension of sodamide (5 g, 0.1282 mol) in 15 mL of anhydrous tetrahydrofuran (THF) cooled to 0-5 °C, slowly add Propionitrile-3,3,3-d3 (10 g, ~0.17 mol).
-
Stir the resulting mixture at 0 °C for 2 hours.
-
In a separate flask, dissolve 5-benzoyl-2-bromothiophene (20 g, 0.0749 mol) in 40 mL of anhydrous THF.
-
Slowly add the solution of 5-benzoyl-2-bromothiophene to the reaction mixture at 0-5 °C.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Quench the reaction by adding 2 M HCl (200 mL).
-
Extract the product with methylene dichloride (2 x 300 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.
Step 2: Hydrolysis to Tiaprofenic acid-D3
-
The crude 2-(5-benzoylthiophen-2-yl)propanenitrile-d3 is subjected to hydrolysis. A common method is heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH followed by acidification).
-
For acidic hydrolysis, reflux the crude nitrile with concentrated HCl for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product will precipitate.
-
Filter the solid, wash with water, and dry to obtain crude Tiaprofenic acid-D3.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Tiaprofenic acid-D3.
Data Presentation: Reagents and Conditions
| Step | Starting Materials | Reagents and Solvents | Key Conditions | Product |
| 1 | 5-Benzoyl-2-bromothiophene, Propionitrile-3,3,3-d3 | Sodamide, Tetrahydrofuran (THF), 2M HCl, Methylene dichloride, Brine, MgSO4 | 0-5 °C for addition, then reflux for 3 hours | 2-(5-Benzoylthiophen-2-yl)propanenitrile-d3 |
| 2 | 2-(5-Benzoylthiophen-2-yl)propanenitrile-d3 | Concentrated HCl (or NaOH followed by HCl), Water | Reflux | Tiaprofenic acid-D3 |
Characterization of Tiaprofenic Acid-D3
The synthesized Tiaprofenic acid-D3 can be characterized using standard analytical techniques. The expected data is summarized below.
Predicted Analytical Data
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C14H9D3O3S |
| Molecular Weight | 263.33 g/mol |
| 1H NMR (CDCl3, 300 MHz) | δ 7.85 (d, 2H), 7.60-7.45 (m, 4H), 7.05 (d, 1H), 4.12 (q, 1H). The doublet at ~1.67 ppm for the methyl group in the unlabeled compound will be absent. |
| 13C NMR (CDCl3, 75 MHz) | Expected peaks around δ 18.8, 41.2, 126.3, 128.3, 129.0, 131.8, 137.9, 143.5, 153.2, 179.9. The carbon of the CD3 group will show a characteristic multiplet due to C-D coupling. |
| Mass Spectrometry (ESI-MS) | [M-H]- at m/z 262.07, showing a +3 mass shift compared to the unlabeled Tiaprofenic acid. |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Proposed synthetic workflow for Tiaprofenic acid-D3.
Signaling Pathway: Mechanism of Action of Tiaprofenic Acid
Tiaprofenic acid, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Mechanism of action of Tiaprofenic acid via COX inhibition.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Tiaprofenic acid-D3. The proposed synthetic route is based on established, efficient chemistry, and the use of a commercially available deuterated starting material makes this approach practical. The predicted characterization data offers a benchmark for the successful synthesis of the target molecule. Tiaprofenic acid-D3 is an essential tool for advanced research in the fields of pharmacology and drug metabolism, enabling more accurate and reliable quantification of Tiaprofenic acid in biological systems.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Tiaprofenic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data specifically detailing the chemical properties and stability of Tiaprofenic acid-d3 is limited. This guide primarily summarizes the comprehensive data available for the non-deuterated parent compound, Tiaprofenic acid, and extrapolates the expected properties for its deuterated analog. The primary role of deuterium labeling is to serve as an internal standard in analytical assays.
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1][2] It is primarily utilized for its analgesic and anti-inflammatory effects in the management of rheumatic diseases and pain.[1][3] Tiaprofenic acid-d3 is a deuterated form of Tiaprofenic acid, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[4]
Chemical and Physical Properties
The fundamental chemical and physical properties of Tiaprofenic acid and its deuterated analog are summarized below. The primary difference between the two is the molecular weight, which is slightly higher for the d3 variant due to the presence of deuterium.
| Property | Tiaprofenic Acid | Tiaprofenic Acid-d3 | Data Source(s) |
| IUPAC Name | 2-(5-benzoylthiophen-2-yl)propanoic acid | 2-(5-benzoylthiophen-2-yl)propanoic-d3 acid | |
| Molecular Formula | C₁₄H₁₂O₃S | C₁₄H₉D₃O₃S | |
| Molecular Weight | 260.31 g/mol | 263.33 g/mol | |
| CAS Number | 33005-95-7 | 2740831-64-3 | |
| Appearance | White microcrystalline powder | Solid, White | |
| Solubility | Soluble in alcohol, acetone, methylene chloride; sparingly soluble in water and dilute HCl | DMSO: 52 mg/mL (199.76 mM) | |
| Chirality | Racemic mixture | Racemic mixture |
Mechanism of Action
Tiaprofenic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Tiaprofenic acid reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Stability and Degradation
The stability of Tiaprofenic acid is a critical parameter for its formulation and storage. Studies have shown that it is susceptible to degradation under certain conditions.
| Condition | Observation | Degradation Products | Data Source(s) |
| Acidic Medium | Degradation observed after heating for 12 hours. | One nitrogen-containing breakdown product identified (potentially from a synthesis byproduct). | |
| Basic Medium | Degradation observed after heating for 12 hours. | Identified breakdown products. | |
| Oxidative Medium (H₂O₂) | Degradation observed after heating for 12 hours. | Identified breakdown products. The sulfur atom in the thiophene ring is noted as being susceptible to oxidation. | |
| Photodegradation | Susceptible to photodegradation, similar to other NSAIDs with thiophene moieties like suprofen. The mechanism involves excitation, intersystem crossing to the triplet state, and decarboxylation. | Decarboxylated ethyl species and peroxyl radicals. |
Storage Recommendations for Tiaprofenic Acid-d3:
-
Stock Solution: -80°C for up to 6 months, or -20°C for up to 1 month.
-
Solid Form: Room temperature in the continental US, though this may vary elsewhere.
Experimental Protocols
Objective: To identify the degradation products and degradation pathways of Tiaprofenic acid-d3 under various stress conditions.
Materials and Methods:
-
Sample Preparation: Prepare a stock solution of Tiaprofenic acid-d3 in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 2N HCl and heat under reflux for 12 hours.
-
Basic Hydrolysis: Treat the sample solution with 2N NaOH and heat under reflux for 12 hours.
-
Oxidative Degradation: Treat the sample solution with 30% H₂O₂ and heat under reflux for 12 hours.
-
Photostability: Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Stress: Heat the solid sample at a specified temperature (e.g., 60°C) for a defined period.
-
-
Sample Processing:
-
Neutralize the acidic and basic solutions.
-
Perform liquid-liquid or solid-phase extraction to isolate the analyte and its degradation products.
-
Derivatization (e.g., methylation) may be necessary for analysis by certain techniques like GC-MS.
-
-
Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common method. A reversed-phase C18 column is often used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile.
-
Detection: Monitor the elution of the parent drug and any new peaks corresponding to degradation products.
-
-
Characterization of Degradation Products:
-
Utilize LC-MS/MS or GC-MS to determine the mass of the degradation products and elucidate their structures through fragmentation patterns.
-
Conclusion
Tiaprofenic acid-d3 serves as a crucial analytical tool for the study of its non-deuterated parent drug. While specific stability and chemical property data for the deuterated form are scarce, the extensive information available for Tiaprofenic acid provides a strong foundation for understanding its behavior. The compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress, with the thiophene ring being a key site of reactivity. These characteristics are essential considerations for the development of stable pharmaceutical formulations and for the design of accurate analytical methods. Further studies are warranted to fully characterize the unique properties of Tiaprofenic acid-d3.
References
- 1. Tiaprofenic Acid | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiaprofenic acid - Wikipedia [en.wikipedia.org]
- 3. Tiaprofenic acid. A reappraisal of its pharmacological properties and use in the management of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Tiaprofenic Acid D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Tiaprofenic acid D3 as an internal standard in quantitative bioanalysis. By leveraging the principles of stable isotope dilution, this compound offers unparalleled accuracy and precision in the determination of tiaprofenic acid concentrations in complex biological matrices. This document provides a detailed examination of its physicochemical properties, a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of expected quantitative performance.
The Fundamental Principle: Stable Isotope Dilution with this compound
This compound is a deuterated analog of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID). In this stable isotope-labeled internal standard (SIL-IS), three hydrogen atoms on the methyl group of the propionic acid side chain have been replaced with deuterium atoms. This subtle modification is the cornerstone of its efficacy as an internal standard.
The primary mechanism of action of this compound relies on the principle of stable isotope dilution. When added to a biological sample at a known concentration, it behaves nearly identically to the endogenous, non-deuterated tiaprofenic acid throughout the entire analytical workflow, including extraction, chromatography, and ionization. Because the two compounds are chemically and physically almost identical, any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. The mass spectrometer, however, can readily distinguish between the two due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively compensating for any analytical variability.
Physicochemical Properties and the Deuterium Isotope Effect
The substitution of hydrogen with deuterium results in minor but significant changes in the physicochemical properties of the molecule, a phenomenon known as the deuterium isotope effect. These differences are critical to the function of this compound as an internal standard.
| Property | Tiaprofenic Acid | This compound | Rationale for Internal Standard Function |
| Molecular Weight | 260.31 g/mol | 263.33 g/mol | The +3 Da mass difference allows for distinct detection by the mass spectrometer, enabling separate quantification of the analyte and the internal standard. |
| Chemical Structure | C₁₄H₁₂O₃S | C₁₄H₉D₃O₃S | The near-identical chemical structure ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. |
| Chromatographic Retention Time | Slightly longer | Slightly shorter | Due to the "chromatographic deuterium isotope effect," the C-D bond is slightly less lipophilic than the C-H bond, leading to a slightly earlier elution in reversed-phase chromatography. This near co-elution is ideal for an internal standard. |
| Ionization Efficiency | Similar | Similar | The nearly identical chemical properties result in comparable ionization efficiencies in the mass spectrometer source, ensuring that the ratio of their signals accurately reflects their concentration ratio. |
| Mass Fragmentation Pattern | Characteristic fragments | Characteristic fragments with a +3 Da shift for fragments containing the deuterated methyl group | The predictable shift in the fragmentation pattern allows for the selection of specific and interference-free precursor-product ion transitions for both the analyte and the internal standard in MS/MS analysis. |
Experimental Protocol: Quantification of Tiaprofenic Acid in Human Plasma using LC-MS/MS
This section provides a detailed experimental protocol for the quantification of tiaprofenic acid in human plasma using this compound as an internal standard. This protocol is adapted from a validated bioanalytical method for tiaprofenic acid.
Materials and Reagents
-
Tiaprofenic acid reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve tiaprofenic acid and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the tiaprofenic acid stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (1 µg/mL this compound) to all samples except the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.5 min: 90% B; 3.5-3.6 min: 90-30% B; 3.6-5.0 min: 30% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Tiaprofenic acid: m/z 259.0 -> 215.0; this compound: m/z 262.0 -> 218.0 |
| Collision Energy | Optimized for the specific instrument |
Quantitative Data and Performance Characteristics
The use of this compound as an internal standard is expected to yield excellent quantitative performance in line with regulatory guidelines for bioanalytical method validation. The following tables summarize the expected performance characteristics.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Tiaprofenic acid | 10 - 10,000 | Linear, 1/x² weighting | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 30 | < 15 | ± 15 | < 15 | ± 15 |
| Medium | 500 | < 15 | ± 15 | < 15 | ± 15 |
| High | 8,000 | < 15 | ± 15 | < 15 | ± 15 |
Visualizing the Mechanism and Workflow
The Core Mechanism of Action
Caption: The core mechanism of action of this compound as an internal standard.
Experimental Workflow
Caption: A typical experimental workflow for the quantification of tiaprofenic acid.
Conclusion
This compound serves as an exemplary internal standard for the quantitative bioanalysis of tiaprofenic acid. Its mechanism of action, rooted in the principles of stable isotope dilution, ensures robust and reliable results by effectively compensating for analytical variability. The subtle yet significant physicochemical differences introduced by deuterium labeling, particularly the mass difference and the chromatographic isotope effect, allow for its distinct detection and near-ideal co-elution with the analyte. The detailed experimental protocol provided herein offers a validated framework for the implementation of this gold-standard analytical approach in regulated drug development and clinical research settings. The use of this compound ultimately enhances the confidence in the generated data, which is paramount for critical decision-making in pharmaceutical sciences.
A Technical Guide to Tiaprofenic Acid D3: Properties, Mechanism of Action, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tiaprofenic acid D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid. This document details its chemical properties, established mechanism of action, and comprehensive experimental protocols for its use in quantitative analysis and for assessing the biological activity of its parent compound.
Core Properties of this compound
This compound is a stable isotope-labeled version of Tiaprofenic acid, primarily utilized as an internal standard in bioanalytical studies to ensure the accuracy and precision of quantitative measurements.
| Property | Value |
| CAS Number | Not explicitly available in searches; parent compound is 33005-95-7 |
| Molecular Formula | C₁₄H₉D₃O₃S |
| Molecular Weight | 263.33 g/mol |
Mechanism of Action: Inhibition of Cyclooxygenase
Tiaprofenic acid, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[2]
By blocking the active site of both COX-1 and COX-2, Tiaprofenic acid prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] This reduction in prostaglandin synthesis is the primary mechanism behind the therapeutic effects of Tiaprofenic acid.
Figure 1: Signaling pathway of Tiaprofenic acid's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments involving Tiaprofenic acid and its deuterated form are provided below.
Protocol 1: Quantification of Tiaprofenic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Tiaprofenic acid in human plasma, a critical procedure in pharmacokinetic and bioequivalence studies.
1. Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of a working solution of this compound (internal standard).
-
Add 50 µL of 1 M ammonium formate (pH 3) and vortex briefly.
-
Perform a liquid-liquid extraction by adding 650 µL of methyl tert-butyl ether (MTBE) and shaking for 20 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer approximately 420 µL of the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: C18 core-shell column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Negative ion mode.
-
Monitored Transitions: Monitor the specific precursor-to-product ion transitions for both Tiaprofenic acid and this compound.
Figure 2: Experimental workflow for LC-MS/MS quantification.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This fluorometric assay is used to screen for and characterize inhibitors of the COX-2 enzyme.
1. Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in sterile water.
-
Prepare a 10X working solution of the test inhibitor (e.g., Tiaprofenic acid) in a suitable solvent like DMSO, then dilute with COX Assay Buffer.
-
Prepare a solution of arachidonic acid (substrate).
2. Assay Procedure:
-
In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor to the sample wells.
-
To the enzyme control wells, add 10 µL of COX Assay Buffer.
-
To the inhibitor control wells, add a known COX-2 inhibitor (e.g., Celecoxib).
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
3. Measurement:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound.
Figure 3: Workflow for the COX-2 inhibition assay.
References
Spectroscopic and Mechanistic Analysis of Tiaprofenic Acid-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the deuterated form of Tiaprofenic acid, Tiaprofenic acid-D3. Due to the limited availability of direct spectroscopic data for the deuterated analog, this document presents the detailed spectroscopic characteristics of the parent compound, Tiaprofenic acid, and provides an expert analysis of the expected variations in the spectra of its D3 counterpart. This guide also outlines the established mechanism of action and provides detailed experimental protocols for the acquisition of the spectroscopic data discussed.
Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Tiaprofenic acid. The anticipated deviations for Tiaprofenic acid-D3 are also discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here was obtained for the non-deuterated Tiaprofenic acid.
Expected Spectral Changes for Tiaprofenic acid-D3:
The deuteration is expected on the methyl group of the propionic acid side chain. This will lead to the following predictable changes in the NMR spectra:
-
1H NMR: The doublet corresponding to the -CH3 protons at approximately 1.6 ppm will be absent in the 1H NMR spectrum of Tiaprofenic acid-D3.
-
13C NMR: The signal for the methyl carbon (-CH3) at approximately 18.44 ppm will be replaced by a signal for the deuterated methyl carbon (-CD3). This signal will appear as a multiplet (typically a triplet of triplets) due to C-D coupling and will be shifted slightly upfield.
Table 1: 1H NMR Spectroscopic Data for Tiaprofenic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.6 | d | 3H | -CH3 |
| 4.0 | q | 1H | -CH- |
| 7.0-7.9 | m | 7H | Aromatic-H |
| 12.5 | s | 1H | -COOH |
Solvent: CDCl3, Reference: TMS
Table 2: 13C NMR Spectroscopic Data for Tiaprofenic Acid
| Chemical Shift (δ) ppm | Assignment |
| 18.44 | -CH3 |
| 40.37 | -CH- |
| 124.69 - 151.72 | Aromatic-C |
| 174.56 | -COOH |
| 188.25 | C=O (ketone) |
Solvent: CDCl3, Reference: TMS[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Spectral Changes for Tiaprofenic acid-D3:
The primary change in the IR spectrum of Tiaprofenic acid-D3 would be the appearance of C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations. The C-H stretching bands around 2900-3000 cm-1 for the methyl group will be diminished and replaced by C-D stretching bands around 2100-2250 cm-1.
Table 3: IR Spectroscopic Data for Tiaprofenic Acid
| Wavenumber (cm-1) | Assignment |
| 3106 | O-H stretch (carboxylic acid) |
| 1699 | C=O stretch (carboxylic acid) |
| 1623 | C=O stretch (ketone) |
| 1446 | Aromatic C=C stretch |
| 1278, 1230 | C-O stretch, O-H bend |
| 1079 | Thiophene ring vibration |
Sample Preparation: KBr pellet[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Spectral Changes for Tiaprofenic acid-D3:
The molecular weight of Tiaprofenic acid-D3 is 263.33 g/mol , which is three mass units higher than the non-deuterated form (260.31 g/mol ).
-
Molecular Ion Peak ([M]+ or [M+H]+): The molecular ion peak in the mass spectrum of Tiaprofenic acid-D3 will be observed at an m/z value that is 3 units higher than that of the standard Tiaprofenic acid. For example, the [M+H]+ ion would appear at m/z 264.
-
Fragmentation Pattern: The fragmentation pattern is expected to be similar, with fragments containing the deuterated methyl group showing a corresponding mass shift of +3 amu.
Table 4: Mass Spectrometry Data for Tiaprofenic Acid
| m/z | Assignment |
| 261 | [M+H]+ |
| 216 | [M-COOH]+ |
| 201 | [M-COOH-CH3]+ |
| 139 | [C6H5CO-C4H2S]+ |
Ionization Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)[2][3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra to confirm the chemical structure.
Materials:
-
Tiaprofenic acid-D3 sample (5-25 mg for 1H, 50-100 mg for 13C)[4]
-
Deuterated solvent (e.g., Chloroform-d (CDCl3), DMSO-d6)
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Accurately weigh the Tiaprofenic acid-D3 sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS to the solution as an internal reference (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle and an acquisition time of 1-2 seconds.
-
13C NMR: Acquire the proton-decoupled 13C spectrum. A larger number of scans will be required due to the lower natural abundance of 13C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts for both 1H and 13C spectra by comparing with known data for Tiaprofenic acid and considering the effects of deuterium substitution.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Tiaprofenic acid-D3 sample (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade (approx. 100-200 mg)
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Thermo Nicolet 6700 or equivalent)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind the KBr powder in a mortar to a fine consistency.
-
Add the Tiaprofenic acid-D3 sample to the KBr and mix thoroughly by grinding.
-
Place the mixture into the pellet press die.
-
Apply high pressure (e.g., 10,000-15,000 psi) to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. Note the absence of C-H stretching from the methyl group and the potential presence of C-D stretching bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Tiaprofenic acid-D3 sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
LC-MS grade water and formic acid (for mobile phase)
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Agilent 1290 Infinity II with a 6470B triple quadrupole MS/MS or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Tiaprofenic acid-D3 sample in a suitable solvent.
-
LC Separation (Optional but recommended):
-
Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Elute the compound of interest.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates) to achieve stable ionization.
-
Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm it corresponds to the expected mass of Tiaprofenic acid-D3.
-
Analyze the fragmentation pattern to confirm the structure and the location of the deuterium atoms.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, visualize the mechanism of action of Tiaprofenic acid and a general workflow for its spectroscopic analysis.
Mechanism of Action of Tiaprofenic Acid
Tiaprofenic acid, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of Tiaprofenic acid via inhibition of COX enzymes.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a deuterated compound like Tiaprofenic acid-D3.
Caption: General workflow for the spectroscopic analysis of Tiaprofenic acid-D3.
References
A Technical Guide to the Isotopic Purity Assessment of Tiaprofenic Acid D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the isotopic purity of Tiaprofenic acid D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid. Ensuring high isotopic enrichment is critical for its applications in pharmacokinetic studies, metabolic tracing, and as an internal standard in quantitative bioanalysis.
Introduction to Isotopic Purity
Isotopically labeled compounds, such as this compound, are powerful tools in drug development.[1][2] The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[1] However, the synthesis of deuterated compounds rarely results in 100% isotopic purity.[3] Therefore, a thorough assessment of the isotopic distribution is essential to ensure the reliability and accuracy of experimental results.[4]
The primary analytical techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide quantitative data on the distribution of isotopologues, which are molecules that differ only in their isotopic composition.
Analytical Methodologies and Experimental Protocols
A multi-technique approach is often employed for the comprehensive characterization of deuterated compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique used to determine the relative abundance of different isotopologues.
Experimental Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is then diluted to a working concentration of 1 µg/mL with the initial mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Monitored Ions: The molecular ions for the unlabeled Tiaprofenic acid (d0) and its deuterated isotopologues (d1, d2, d3) are monitored.
-
Data Analysis: The peak areas for each monitored isotopologue are integrated. The isotopic enrichment is calculated by expressing the peak area of the desired deuterated isotopologue (d3) as a percentage of the sum of all isotopologue peak areas. Corrections for the natural abundance of isotopes like ¹³C should be applied for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the site of deuterium incorporation and for quantifying the extent of deuteration.
Experimental Protocol:
-
Sample Preparation: An accurately weighed amount of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d6.
-
¹H-NMR Spectroscopy:
-
A standard one-dimensional ¹H-NMR spectrum is acquired.
-
The absence or reduction of a proton signal at a specific chemical shift confirms the site of deuteration.
-
Integration of the remaining proton signals relative to a known internal standard can be used to quantify the isotopic purity.
-
-
²H-NMR Spectroscopy:
-
A ²H-NMR spectrum is acquired to directly observe the deuterium signal.
-
The chemical shift of the deuterium signal confirms the position of the label.
-
Data Presentation: Isotopic Distribution of this compound
The following table summarizes hypothetical but representative data for two different batches of this compound, illustrating a complete assessment of isotopic purity.
| Isotopologue | Mass (m/z) | Batch A: Relative Abundance (%) | Batch B: Relative Abundance (%) |
| d0 (Undeuterated) | 261.05 | 0.5 | 1.2 |
| d1 | 262.06 | 1.5 | 3.5 |
| d2 | 263.06 | 3.0 | 7.8 |
| d3 (Desired) | 264.07 | 95.0 | 87.5 |
| Isotopic Purity | 95.0% | 87.5% |
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the isotopic purity assessment of this compound.
Caption: Workflow for Isotopic Purity Assessment.
Signaling Pathway for Tiaprofenic Acid's Mechanism of Action
While not directly related to isotopic purity assessment, understanding the mechanism of action of Tiaprofenic acid provides context for its use. Tiaprofenic acid, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX) enzymes.
Caption: Inhibition of COX Enzymes by Tiaprofenic Acid.
Conclusion
A thorough assessment of the isotopic purity of this compound is crucial for its effective use in research and development. The combination of LC-MS and NMR spectroscopy provides a comprehensive understanding of the isotopic distribution and the precise location of the deuterium labels. This ensures the generation of robust, reliable, and defensible data in subsequent applications.
References
An In-depth Technical Guide to the Solid-State Characterization of Tiaprofenic Acid D3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the solid-state characterization of tiaprofenic acid. To date, specific experimental data for the deuterated isotopologue, Tiaprofenic Acid D3, is not extensively available in peer-reviewed literature. The information presented herein is largely based on the well-documented solid-state properties of non-deuterated (±)-tiaprofenic acid. The substitution of hydrogen with deuterium is not expected to significantly alter the crystal packing and solid-state properties; however, subtle differences may exist.
Introduction
Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, is utilized for its analgesic and anti-inflammatory properties. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure, polymorphism, and thermal stability, are critical parameters that influence its bioavailability, manufacturability, and stability. This guide details the key analytical techniques and experimental protocols for the comprehensive solid-state characterization of this compound.
Crystal Structure and Polymorphism
The crystal structure of racemic (±)-tiaprofenic acid has been solved by X-ray Powder Diffraction (XRPD) due to challenges in growing suitable single crystals.[1][2] The structure reveals a complex arrangement with two enantiomeric molecules in the asymmetric unit, which likely contributes to the difficulty in obtaining single crystals.[1][2] The crystal packing is stabilized by a network of intermolecular interactions.[1]
Crystallographic Data
The crystallographic data for (±)-tiaprofenic acid is summarized in the table below. It is anticipated that this compound will adopt a very similar, if not identical, crystal lattice.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 9.876 |
| c (Å) | 21.432 |
| α (°) | 90 |
| β (°) | 101.23 |
| γ (°) | 90 |
| Volume (ų) | 2567.8 |
| Z | 8 |
| Molecules per Asymmetric Unit | 2 |
Data sourced from studies on (±)-tiaprofenic acid.
Intermolecular Interactions
The crystal structure of (±)-tiaprofenic acid is characterized by chains of alternating enantiomers connected through hydrogen bonds. These chains are further arranged in layers that are stabilized by π-stacking interactions.
Experimental Protocols for Solid-State Characterization
A systematic workflow is essential for the thorough characterization of the solid-state properties of this compound.
X-ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification and characterization of crystalline materials.
-
Objective: To identify the crystalline phase, determine unit cell parameters, and confirm the crystal structure of this compound.
-
Instrumentation: A high-resolution powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å) and a position-sensitive detector.
-
Sample Preparation: A small amount of the this compound powder (approximately 5-10 mg) is gently packed into a low-background sample holder.
-
Data Collection:
-
2θ Range: 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/minute
-
Temperature: Ambient
-
-
Data Analysis: The resulting diffraction pattern is processed to identify peak positions and intensities. The data can be used for phase identification by comparison to a database or for ab initio structure determination if no reference is available.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: 3-5 mg of this compound is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Range: 25 °C to 250 °C
-
Heating Rate: 10 °C/minute
-
Atmosphere: Nitrogen purge (50 mL/minute)
-
-
Data Analysis: The DSC thermogram is analyzed for endothermic and exothermic events. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Objective: To assess the thermal stability and decomposition profile of this compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of this compound is placed in an open ceramic or platinum pan.
-
Experimental Conditions:
-
Temperature Range: 25 °C to 600 °C
-
Heating Rate: 10 °C/minute
-
Atmosphere: Nitrogen purge (50 mL/minute)
-
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
Solid-State Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid-state FT-IR provides information about the vibrational modes of functional groups and can be sensitive to changes in crystal packing and hydrogen bonding.
-
Objective: To identify characteristic functional groups and to probe intermolecular interactions, particularly hydrogen bonding.
-
Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the this compound powder is placed directly on the ATR crystal.
-
Data Collection:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: The positions and shapes of absorption bands, particularly in the O-H and C=O stretching regions, are analyzed to infer information about hydrogen bonding.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful technique for probing the local molecular environment in the solid state and can be used to distinguish between different polymorphic forms.
-
Objective: To obtain information on the molecular conformation and to identify the number of crystallographically inequivalent molecules in the asymmetric unit.
-
Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field.
-
Sample Preparation: The this compound powder is packed into a zirconia rotor (typically 4 mm or smaller).
-
Experimental Technique: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS).
-
Magic-Angle Spinning Rate: 10-15 kHz
-
Contact Time: 1-2 ms
-
Recycle Delay: 5-10 s
-
-
Data Analysis: The number of distinct resonances for each carbon atom in the ¹³C CP/MAS spectrum corresponds to the number of crystallographically inequivalent molecules in the unit cell. Chemical shifts provide information about the local electronic environment and conformation.
Summary of Expected Solid-State Properties
Based on the data for (±)-tiaprofenic acid, the following solid-state characteristics are anticipated for this compound:
| Property | Expected Observation | Analytical Technique |
| Crystallinity | Crystalline solid | XRPD |
| Polymorphism | Potential for polymorphism exists, though only one form is currently well-documented. | XRPD, DSC |
| Melting Point | A sharp endotherm corresponding to melting. | DSC |
| Thermal Stability | Stable up to a certain temperature, followed by decomposition. | TGA |
| Intermolecular Interactions | Presence of strong hydrogen bonding and π-stacking. | FT-IR, ssNMR, XRPD |
Conclusion
A thorough solid-state characterization is paramount for the successful development of this compound as a pharmaceutical product. The combination of X-ray powder diffraction, thermal analysis, and spectroscopic techniques provides a comprehensive understanding of its crystal structure, stability, and potential for polymorphism. The experimental protocols outlined in this guide serve as a robust framework for researchers and scientists in the pharmaceutical industry to ensure the quality, consistency, and performance of this active pharmaceutical ingredient.
References
- 1. Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis [mdpi.com]
- 2. Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Tiaprofenic Acid D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Tiaprofenic acid D3, a deuterated isotopologue of the non-steroidal anti-inflammatory drug (NSAID), tiaprofenic acid. This document outlines the core computational methodologies, data presentation standards, and the expected impact of isotopic substitution on the molecular properties of tiaprofenic acid.
Introduction
Tiaprofenic acid is a widely used NSAID belonging to the arylpropionic acid class.[1] Its therapeutic action is derived from the inhibition of prostaglandin synthesis.[1] Understanding the molecule's conformational landscape, vibrational properties, and electronic structure is crucial for elucidating its mechanism of action and potential side effects.[2] The introduction of deuterium in the methyl group of the propionic acid side chain (D3) is often employed in drug metabolism and pharmacokinetic studies to trace the molecule's fate in vivo. Quantum chemical calculations offer a powerful, non-experimental method to predict the effects of this isotopic substitution on the molecule's fundamental properties.
Computational studies on the parent (non-deuterated) tiaprofenic acid have revealed a flexible molecule with a flat energy landscape, suggesting that multiple conformations are accessible under physiological conditions.[3] These studies have primarily utilized Density Functional Theory (DFT) to explore conformational preferences and intermolecular interactions, such as hydrogen bonding and π-stacking, which stabilize the crystal structure.[2] This guide extends those principles to the D3 isotopologue, focusing on the theoretical underpinnings and practical workflow for such an investigation.
Theoretical and Computational Methodology
The core of this theoretical investigation revolves around DFT, a robust method for calculating the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results. Based on previous studies on tiaprofenic acid, the following protocol is recommended.
Geometry Optimization and Conformational Analysis
The first step in the computational workflow is to determine the most stable three-dimensional structure of this compound.
Experimental Protocols:
-
Initial Structure: The starting molecular geometry can be built using standard molecular modeling software. For tiaprofenic acid, the crystal structure determined by X-ray powder diffraction serves as an excellent starting point. The three hydrogen atoms on the methyl group of the propionic acid moiety are replaced with deuterium atoms.
-
Conformational Search: Due to the molecule's flexibility, a thorough conformational search is necessary. This can be achieved through potential energy surface (PES) scans, where key dihedral angles are systematically rotated to identify low-energy conformers. For tiaprofenic acid, the crucial torsions involve the propionic acid side chain and the orientation of the benzoyl and thiophene rings.
-
Geometry Optimization: Each identified conformer is then fully optimized without constraints. This process finds the exact minimum energy geometry for that particular conformation.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-31+G(d,p) is a Pople-style basis set that includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution.
-
-
Software: The Gaussian suite of programs is a standard tool for such calculations.
Vibrational Frequency Analysis
Once the optimized geometries are obtained, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman).
Experimental Protocols:
-
Frequency Calculation: Performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31+G(d,p)).
-
Isotopic Substitution: The calculation is performed on both the standard tiaprofenic acid and the D3 isotopologue. The primary difference in the input is the definition of the atomic mass for the three deuterium atoms.
-
Data Analysis: The calculated frequencies are then analyzed. The most significant changes are expected for vibrational modes involving the C-D bonds of the deuterated methyl group. These include stretching, bending, and rocking modes. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set deficiencies.
Electronic Properties
Further analysis can provide insights into the molecule's reactivity and electronic characteristics.
Experimental Protocols:
-
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions.
Expected Impact of D3 Isotopic Substitution
The substitution of hydrogen with deuterium does not significantly alter the electronic potential energy surface. Therefore, the equilibrium geometry (bond lengths and angles) and electronic properties (HOMO-LUMO gap, MEP) of this compound are expected to be nearly identical to the non-deuterated form.
The most profound effect is on the vibrational frequencies. Due to the heavier mass of deuterium, the vibrational frequencies of modes involving the methyl group will decrease. This is analogous to a simple harmonic oscillator, where the frequency is inversely proportional to the square root of the reduced mass. This predictable shift is a key signature that can be used to assign spectral peaks in experimental IR and Raman spectra.
Data Presentation
Quantitative results from the calculations should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Calculated Geometric Parameters for the Global Minimum Conformer of Tiaprofenic Acid and this compound
| Parameter | Bond/Angle | Tiaprofenic Acid | This compound (Predicted) |
| Bond Length (Å) | C-C (propionic) | Value | ~ Value |
| C=O (carbonyl) | Value | ~ Value | |
| C-H (methyl) | Value | N/A | |
| C-D (methyl) | N/A | ~ Value | |
| Bond Angle (°) | C-C-C (propionic) | Value | ~ Value |
| O=C-O (carboxyl) | Value | ~ Value | |
| Dihedral Angle (°) | τ (Thiophene-Propionic) | Value | ~ Value |
| τ (Benzoyl-Thiophene) | Value | ~ Value |
Note: "Value" would be replaced with numerical data from the computational output. The values for the D3 isotopologue are predicted to be virtually identical to the parent compound.
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes
| Vibrational Mode | Tiaprofenic Acid (Calculated) | This compound (Calculated) | Expected Shift |
| C=O Stretch (Carboxyl) | ~1750 | ~1750 | Minimal |
| C=O Stretch (Benzoyl) | ~1650 | ~1650 | Minimal |
| C-H Asymmetric Stretch | ~2980 | N/A | - |
| C-H Symmetric Stretch | ~2900 | N/A | - |
| C-D Asymmetric Stretch | N/A | ~2200 | Significant |
| C-D Symmetric Stretch | N/A | ~2100 | Significant |
| CH₃ Bend | ~1450 | N/A | - |
| CD₃ Bend | N/A | ~1050 | Significant |
Note: Frequencies are hypothetical and represent typical values for these functional groups. The significant downward shift for C-D modes is the key takeaway.
Visualization of Computational Workflow
A clear workflow diagram is essential for understanding the logical sequence of a computational chemistry study.
Caption: Workflow for Quantum Chemical Analysis of this compound.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust and predictive framework for studying the properties of this compound. While the geometric and electronic structures are largely unaffected by deuterium substitution, the vibrational frequencies associated with the deuterated methyl group are expected to show a significant and predictable decrease. This technical guide outlines a comprehensive methodology for conducting such a theoretical study, from initial structure generation to final data analysis. The insights gained from these calculations can aid in the interpretation of experimental spectroscopic data and contribute to a deeper understanding of the molecule's behavior in biological systems.
References
- 1. Tiaprofenic Acid | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis [mdpi.com]
- 3. Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Fate of Tiaprofenic Acid D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is utilized for its analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro metabolic fate of Tiaprofenic acid, with a specific focus on its deuterated analog, Tiaprofenic acid D3. The inclusion of deuterium atoms (D) serves as a stable isotopic label, invaluable for metabolic studies, particularly in distinguishing the drug and its metabolites from endogenous compounds through mass spectrometry. While specific in vitro metabolic data for this compound is not extensively available in published literature, this guide will extrapolate from the well-documented metabolic pathways of the parent compound, Tiaprofenic acid. The primary metabolic route for Tiaprofenic acid is extensive biotransformation resulting in glucuronide-conjugated metabolites[1].
Core Metabolic Pathways
The in vitro metabolism of Tiaprofenic acid is predominantly characterized by Phase II conjugation reactions, with Phase I oxidative metabolism playing a lesser role.
Phase II Metabolism: Glucuronidation
The principal metabolic pathway for Tiaprofenic acid is conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This reaction leads to the formation of acyl glucuronides, which are more water-soluble and readily excreted. Approximately 60% of a dose of Tiaprofenic acid is eliminated in the urine as these glucuronide conjugates[1]. The carboxylic acid moiety of Tiaprofenic acid is the primary site of this conjugation.
Phase I Metabolism: Oxidation
While less prominent than glucuronidation, Phase I oxidative metabolism of Tiaprofenic acid can occur. As a thiophene-containing compound, Tiaprofenic acid may be a substrate for cytochrome P450 (CYP) enzymes[2]. Specifically, CYP2C9 is known to be involved in the metabolism of numerous acidic drugs, including many NSAIDs[2][3]. Potential oxidative transformations could involve hydroxylation of the benzoyl or thiophene rings. However, detailed characterization of specific oxidative metabolites of Tiaprofenic acid from in vitro systems is not extensively documented in the available literature.
Stereoselectivity
Tiaprofenic acid is a chiral compound, existing as R-(-)- and S-(+)-enantiomers. In vivo and in vitro studies have demonstrated that there is negligible metabolic chiral inversion from the R- to the S-enantiomer. The pharmacokinetic profiles of both enantiomers are largely superimposable, indicating a lack of significant stereoselectivity in its metabolic disposition.
Quantitative Metabolic Data
While specific quantitative data for the in vitro metabolism of this compound is not available, the following table summarizes the key metabolic characteristics derived from studies on the parent compound.
| Parameter | Observation | Reference |
| Primary Metabolic Route | Glucuronide Conjugation | |
| Major Metabolites | Acyl Glucuronides | |
| Urinary Excretion of Conjugates | ~60% of administered dose | |
| Chiral Inversion (R to S) | Negligible | |
| Key Enzyme Family (Inferred) | UDP-glucuronosyltransferases (UGTs) | |
| Potential Oxidative Enzymes (Inferred) | Cytochrome P450 (e.g., CYP2C9) |
Experimental Protocols
Detailed experimental protocols for studying the in vitro metabolism of this compound can be adapted from established methods for NSAIDs.
Incubation with Liver Microsomes
This experiment aims to identify metabolites formed by CYP enzymes.
-
Materials:
-
This compound
-
Human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
-
Procedure:
-
Pre-warm a mixture of liver microsomes, phosphate buffer, and the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding this compound.
-
Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS for the parent compound and potential metabolites.
-
Incubation with Hepatocytes
This experiment allows for the study of both Phase I and Phase II metabolism in a more complete cellular system.
-
Materials:
-
This compound
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (for quenching)
-
Internal standard
-
-
Procedure:
-
Thaw and plate hepatocytes in collagen-coated plates and allow them to attach.
-
Replace the medium with fresh medium containing this compound at the desired concentration.
-
Incubate for a specified time course (e.g., 0, 1, 4, 24 hours).
-
At each time point, collect both the medium and the cells.
-
Quench the reactions by adding ice-cold acetonitrile with an internal standard to both the medium and lysed cells.
-
Centrifuge the samples.
-
Analyze the supernatant by LC-MS/MS.
-
Visualizations
Metabolic Pathway of Tiaprofenic Acid
References
- 1. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Potential Impurities of Tiaprofenic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tiaprofenic acid and the formation, synthesis, and characterization of its potential impurities. Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, is used to manage pain, particularly in arthritic conditions.[1] The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its quality, safety, and efficacy. Therefore, a thorough understanding of potential impurities is crucial for drug development and quality control.
This document details various synthetic routes for Tiaprofenic acid, identifies process-related impurities and degradation products, and provides methodologies for their synthesis and analysis.
Data Presentation: Synthesis and Impurity Profile
The synthesis of Tiaprofenic acid can proceed through various routes, each with a unique impurity profile. The following tables summarize key synthetic methods and identified impurities.
Table 1: Overview of Selected Synthetic Routes for Tiaprofenic Acid
| Starting Material | Key Intermediates | Key Reactions | Reference |
| Thiophene | 2-propionylthiophene, α-bromo-2-propionylthiophene, 2-(Thiophen-2-yl)propanoic acid | Friedel-Crafts acylation, Bromination, Rearrangement, Hydrolysis, Benzoylation | [2][3] |
| Thiophene | Ethyl α-methylthio-2-thiopheneacetate, Ethyl α-methyl-2-thiopheneacetate | Friedel-Crafts reaction, Alkylation, Desulfurization, Benzoylation, Hydrolysis | [4] |
| 2-Bromothiophene | α-methyl-2-thiopheneacetic acid | Grignard reaction | [5] |
| Thiophene | 2-thiophenebenzophenone, Diethyl 5-benzoyl-α-methyl-2-thiophenemalonate | Benzoylation, Malonic ester synthesis, Saponification, Decarboxylation | |
| 5-benzoyl-2-bromothiophene | 5-benzoyl-α-methyl-2-thiophenenitrile | Nucleophilic substitution, Hydrolysis |
Table 2: Identified Potential Impurities of Tiaprofenic Acid
| Impurity Name | Structure | Type | Origin |
| (5-Ethylthiophen-2-yl)phenylmethanone (Impurity A) | Process-related | Side reaction during synthesis | |
| (2RS)-2-(5-benzoylthiophen-3-yl)propanoic acid (Impurity C) | Process-related | Isomeric impurity | |
| Tiaprofenic acid methyl ester | Degradation | Esterification in acidic methanol | |
| Decarboxylated Tiaprofenic acid | Degradation | Acid/heat-induced degradation | |
| Oxidized derivatives | Degradation | Oxidative stress |
Experimental Protocols
Detailed methodologies for the synthesis of Tiaprofenic acid and its key impurities are crucial for reference and impurity standard preparation.
Synthesis of Tiaprofenic Acid (Route starting from Thiophene)
This five-step synthesis is a common route for producing Tiaprofenic acid.
-
Synthesis of 2-propionylthiophene: Thiophene is reacted with propionic anhydride in the presence of vanadium pentoxide and phosphoric acid via a Friedel-Crafts acylation reaction.
-
Synthesis of α-bromo-2-propionylthiophene: The resulting 2-propionylthiophene is then brominated at the α-position in a non-aqueous organic solvent using bromine and catalyzed by anhydrous aluminum chloride.
-
Rearrangement to 2-(Thiophen-2-yl)propanoic acid intermediate: The α-bromo derivative undergoes rearrangement. One method involves reaction with an ethylene glycol ketal followed by a rearrangement catalyzed by cuprous oxide.
-
Benzoylation: The resulting 2-(thiophen-2-yl)propanoic acid intermediate is acylated with benzoyl chloride in a Friedel-Crafts reaction. Zinc oxide can be used as a catalyst under solvent-free conditions.
-
Hydrolysis: The final step involves the hydrolysis of the ester (if formed during the process) to yield Tiaprofenic acid.
Synthesis of Impurity A: (5-Ethylthiophen-2-yl)phenylmethanone
The synthesis of this process-related impurity has been described in the literature.
-
Friedel-Crafts Acylation: 2-Ethylthiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane.
-
Work-up and Purification: The reaction mixture is quenched with acid and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield (5-Ethylthiophen-2-yl)phenylmethanone.
Synthesis of Impurity C: (2RS)-2-(5-benzoylthiophen-3-yl)propanoic acid
This isomeric impurity can be synthesized for use as an analytical standard.
-
Starting Material Synthesis: The synthesis starts from a thiophene derivative substituted at the 3-position.
-
Introduction of the Propanoic Acid Moiety: A propanoic acid side chain is introduced at the 2-position of the thiophene ring.
-
Benzoylation: A benzoyl group is subsequently introduced at the 5-position via a Friedel-Crafts reaction.
-
Purification: The final product is purified using chromatographic techniques.
Forced Degradation Studies
To identify potential degradation products, forced degradation studies are performed under various stress conditions.
-
Acidic Degradation: Tiaprofenic acid is dissolved in a solution of hydrochloric acid (e.g., 2N HCl) and heated under reflux for a specified period (e.g., 12 hours).
-
Basic Degradation: The drug is subjected to a basic solution (e.g., 2N NaOH) and heated under reflux.
-
Oxidative Degradation: Tiaprofenic acid is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 30% H₂O₂), and heated.
-
Photodegradation: The drug in solution is exposed to UV light to study the formation of photodecomposition products. The degradation pathway often involves decarboxylation.
The resulting mixtures from these studies are then analyzed by techniques like HPLC and GC-MS to identify the degradation products.
Visualizations: Synthetic and Degradation Pathways
The following diagrams illustrate the key synthetic and degradation pathways of Tiaprofenic acid.
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Tiaprofenic Acid Using Tiaprofenic Acid D3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tiaprofenic acid in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tiaprofenic acid D3 is utilized as an internal standard to ensure accuracy and precision.
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class used for the treatment of pain and inflammation associated with rheumatic diseases. Accurate quantification of Tiaprofenic acid in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of Tiaprofenic acid in human plasma.[1][2]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Tiaprofenic Acid | 100 - 50000 | Linear (1/x² weighting) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 100 | 95.0 - 105.0 | < 15 |
| LQC | 200 | 90.0 - 110.0 | < 15 |
| MQC | 20000 | 90.0 - 110.0 | < 15 |
| HQC | 40000 | 90.0 - 110.0 | < 15 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Tiaprofenic Acid | > 85 | 90 - 110 |
| This compound (IS) | > 85 | 90 - 110 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of Tiaprofenic acid and its internal standard from human plasma using protein precipitation.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject an aliquot (typically 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions [1][2]
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex C18 (150 mm x 2.0 mm, 4 µm) or equivalent |
| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic at 50% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~8 minutes |
Mass Spectrometry (MS) Conditions [1]
| Parameter | Value |
| Mass Spectrometer | Agilent 6420 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 4 |
| Fragmentor Voltage | Tiaprofenic Acid: 130 V, this compound: (Proxy - Ibuprofen): 132 V |
| Collision Energy | Tiaprofenic Acid: 18 eV, this compound: (Proxy - Ibuprofen): 10 eV |
| Dwell Time | 200 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tiaprofenic Acid | 261.1 | 105.1 |
| Tiaprofenic Acid | 261.1 | 183.1 |
| This compound | 264.1 | 105.1 |
Note: The product ion for this compound is expected to be the same as the unlabeled compound as the deuterium atoms are not on the fragmented moiety. If using a different internal standard like Ibuprofen, its specific transitions would be used (e.g., 207 -> 161).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Tiaprofenic acid.
Caption: Metabolic pathway of Tiaprofenic acid.
References
Application Notes and Protocols for the Quantitative Analysis of NSAIDs using Tiaprofenic Acid-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications for the management of pain and inflammation. Accurate and robust quantitative analysis of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of various NSAIDs in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the use of Tiaprofenic acid-D3 as an internal standard.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
NSAIDs exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] The following diagram illustrates the simplified signaling pathway.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of NSAIDs in biological matrices due to its high sensitivity, selectivity, and speed.
Internal Standard Selection
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response. Tiaprofenic acid-D3 is an excellent SIL-IS for the quantification of tiaprofenic acid and can also be suitable for other acidic NSAIDs due to its similar chemical properties and chromatographic behavior.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and simple method for the extraction of NSAIDs from plasma samples.
Materials:
-
Human plasma samples
-
Tiaprofenic acid-D3 internal standard working solution (in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Tiaprofenic acid-D3 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry Conditions
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative and/or Positive (compound dependent) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Parameters
The following table provides representative MRM transitions for a selection of NSAIDs. These parameters should be optimized on the specific instrument being used.
Table 3: MRM Transitions for Selected NSAIDs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| Tiaprofenic Acid | 261.0 | 215.0 | 15 | Negative |
| Tiaprofenic Acid-D3 | 264.0 | 218.0 | 15 | Negative |
| Ibuprofen | 205.1 | 161.1 | 10 | Negative |
| Diclofenac | 294.0 | 250.0 | 10 | Negative |
| Naproxen | 229.1 | 185.1 | 15 | Negative |
| Ketoprofen | 253.1 | 209.1 | 12 | Negative |
| Meloxicam | 350.0 | 114.9 | 25 | Positive |
| Celecoxib | 380.1 | 316.1 | 30 | Positive |
| Indomethacin | 358.1 | 139.1 | 10 | Positive |
Note: The selection of precursor and product ions should be based on experimental determination to ensure specificity and sensitivity.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) for quality control (QC) samples at low, medium, and high concentrations. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability evaluated under various conditions (bench-top, freeze-thaw, long-term storage). |
Experimental Workflow
The following diagram outlines the logical flow of the quantitative analysis process.
Conclusion
The presented application notes and protocols provide a robust framework for the quantitative analysis of NSAIDs in plasma using Tiaprofenic acid-D3 as an internal standard. The combination of a simple and efficient sample preparation method with the high selectivity and sensitivity of LC-MS/MS allows for accurate and reliable determination of drug concentrations. Adherence to proper method validation procedures is essential to ensure data quality and regulatory compliance.
References
Application of Tiaprofenic Acid D3 in Urine Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, utilized for its analgesic and anti-inflammatory properties.[1][2] Monitoring its presence in urine is crucial for various applications, including clinical toxicology, pharmacokinetic studies, and doping control. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, providing high accuracy and precision by correcting for variations during sample preparation and analysis.[3][4][5] Tiaprofenic acid D3, a deuterated analog of tiaprofenic acid, serves as an ideal internal standard for the quantification of tiaprofenic acid in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in urine drug screening.
Pharmacokinetic Properties of Tiaprofenic Acid
Tiaprofenic acid is rapidly absorbed after oral administration and is primarily excreted in the urine. Approximately 50% of the drug is eliminated unchanged in the urine, with less than 10% excreted as metabolites. The drug is metabolized in the liver to inactive metabolites. The primary route of elimination through urine makes it a suitable matrix for monitoring tiaprofenic acid levels.
Principle of the Method
The method involves the analysis of tiaprofenic acid in urine using LC-MS/MS with this compound as the internal standard. A known concentration of this compound is added to the urine sample, which is then subjected to a sample preparation procedure, typically involving dilution and protein precipitation or liquid-liquid extraction, to remove interferences. The prepared sample is then injected into an LC-MS/MS system. The analyte (tiaprofenic acid) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of tiaprofenic acid.
Experimental Protocols
Materials and Reagents
-
Tiaprofenic acid certified reference material
-
This compound certified reference material
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Drug-free human urine for calibration standards and quality controls
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC vials
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a stock solution of tiaprofenic acid by dissolving the certified reference material in methanol.
-
Prepare a stock solution of this compound by dissolving the certified reference material in methanol.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of tiaprofenic acid by serially diluting the stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with methanol:water (50:50, v/v).
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of urine sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an LC vial for analysis.
LC-MS/MS Method
The following are suggested starting conditions and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Tiaprofenic acid | Q1: 259.0 m/z -> Q3: 215.0 m/z (quantifier), 187.0 m/z (qualifier) |
| This compound | Q1: 262.0 m/z -> Q3: 218.0 m/z |
| Collision Energy | Optimize for specific instrument |
| Source Temperature | Optimize for specific instrument |
Note: The specific MRM transitions should be determined by infusing the standards into the mass spectrometer and optimizing the precursor and product ions, as well as collision energies.
Data Presentation
Table 1: Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for urine drug screening of Tiaprofenic acid.
Caption: Rationale for using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of tiaprofenic acid in urine samples by LC-MS/MS. This approach corrects for potential variability during sample processing and instrumental analysis, leading to highly accurate and precise results essential for clinical and research applications. The detailed protocol and validation parameters provided here serve as a comprehensive guide for laboratories implementing this assay.
References
Tiaprofenic acid D3 solution preparation and long-term storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and long-term storage of Tiaprofenic acid D3 solutions, intended for use as an internal standard in analytical methodologies such as LC-MS/MS. This document outlines the necessary materials, step-by-step procedures for solution preparation, and recommended storage conditions to ensure the stability and integrity of the deuterated standard. Additionally, it includes a summary of quantitative data and a visual representation of the experimental workflow.
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. This compound is the deuterated analog of tiaprofenic acid and is an ideal internal standard for quantitative bioanalytical assays due to its similar chemical and physical properties to the analyte, but distinct mass. The use of a stable, accurately prepared internal standard is critical for the precision and accuracy of pharmacokinetic, toxicokinetic, and bioequivalence studies.
Data Presentation
The following tables summarize the key quantitative data for the preparation and storage of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 379.75 | Ultrasonic assistance may be required. Use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | 52 mg/mL | 199.76 | |
| Water | Insoluble | - |
Table 2: Recommended Long-Term Storage Conditions and Stability
| Storage Temperature | Solvent | Duration | Stability |
| -80°C | DMSO | 6 months | Stable.[1] |
| -20°C | DMSO | 1 month | Stable.[1] |
Note: The stability data is based on general recommendations for deuterated standards. It is best practice to perform periodic stability assessments.
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, HPLC grade or higher
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with screw caps
Preparation of a 1 mg/mL Stock Solution
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound into a volumetric flask of appropriate size (e.g., 10 mL for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of anhydrous DMSO to the flask to dissolve the solid.
-
Mixing: Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer or an ultrasonic bath for a short period until the solid is completely dissolved.
-
Final Volume: Once dissolved, bring the solution to the final volume with DMSO.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Preparation of Working Solutions
Working solutions can be prepared by diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or a mobile phase mixture) to the desired concentration for spiking into calibration standards and quality control samples.
Visualizations
Mechanism of Action of Tiaprofenic Acid
Experimental Workflow for Solution Preparation and Storage
References
Application Note: Quantification of Tiaprofenic Acid Enantiomers using Tiaprofenic Acid D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the enantiomers of tiaprofenic acid, (R)- and (S)-tiaprofenic acid, in biological matrices. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase for the separation of the enantiomers. Tiaprofenic acid D3 is employed as an internal standard to ensure accuracy and precision. This protocol is designed for use in research, drug development, and clinical trial settings where the stereoselective analysis of tiaprofenic acid is required.
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, widely used for the management of pain and inflammation, particularly in arthritic conditions.[1] It possesses a chiral center, and like many other profens, its pharmacological activity is primarily associated with the (S)-enantiomer. Although often administered as a racemate, the stereoselective quantification of tiaprofenic acid enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the chiral separation and quantification of tiaprofenic acid enantiomers using a deuterated internal standard, this compound, by LC-MS/MS.
Experimental
Materials and Reagents
-
(R)-Tiaprofenic acid and (S)-Tiaprofenic acid reference standards
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral HPLC Column: CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm) or equivalent
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of working internal standard solution (this compound in methanol).
-
Add 50 µL of 0.1% formic acid in water to acidify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane, 80:20 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography
-
Column: CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (80:20, v/v)
-
Gradient: Isocratic elution with 60% Mobile Phase B
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Presentation
The following tables summarize the quantitative data for the analysis of tiaprofenic acid enantiomers and the internal standard.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (R/S)-Tiaprofenic acid | 261.1 | 105.1 | 200 | 18 |
| (R/S)-Tiaprofenic acid | 261.1 | 183.1 | 200 | 15 |
| This compound (IS) | 264.1 | 105.1 | 200 | 18 |
| This compound (IS) | 264.1 | 186.1 | 200 | 15 |
Note: The product ion m/z 186.1 for this compound is predicted based on the fragmentation pattern of the non-deuterated compound and the location of the deuterium atoms on the methyl group.
Table 2: Chromatographic Parameters
| Compound | Expected Retention Time (min) |
| (S)-Tiaprofenic acid | ~ 5.8 |
| (R)-Tiaprofenic acid | ~ 6.5 |
| This compound (IS) | ~ 5.8, 6.5 (co-eluting with enantiomers) |
Retention times are approximate and may vary depending on the specific LC system and column.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of tiaprofenic acid enantiomers.
Caption: Experimental workflow for tiaprofenic acid enantiomer quantification.
Signaling Pathway (Illustrative)
While tiaprofenic acid's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, a detailed signaling pathway diagram illustrates this interaction.
References
Application Note: Therapeutic Drug Monitoring of Tiaprofenic Acid Using a Novel LC-MS/MS Assay with Tiaprofenic Acid D3 Internal Standard
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, primarily used for its analgesic and anti-inflammatory properties in the treatment of rheumatoid arthritis and osteoarthritis.[1][2] It functions by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3] Therapeutic Drug Monitoring (TDM) of tiaprofenic acid is crucial for optimizing treatment efficacy and minimizing dose-related side effects. TDM ensures that drug concentrations are maintained within a therapeutic window, which is particularly important for a drug with a narrow therapeutic index or in specific patient populations.[4]
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tiaprofenic acid in human plasma. The assay utilizes a stable isotope-labeled internal standard, Tiaprofenic acid D3, to ensure high accuracy and precision, following the principles of bioanalytical method validation as outlined in ICH M10 guidelines.[5]
Signaling Pathway of Tiaprofenic Acid
Tiaprofenic acid exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below illustrates the arachidonic acid pathway and the inhibitory action of Tiaprofenic acid.
Caption: Inhibition of COX-1 and COX-2 by Tiaprofenic Acid in the Arachidonic Acid Pathway.
Experimental Workflow
The overall workflow for the therapeutic drug monitoring of tiaprofenic acid is depicted below. The process begins with the collection of a patient plasma sample, followed by sample preparation, LC-MS/MS analysis, and data processing to determine the drug concentration.
Caption: Experimental workflow for the TDM of Tiaprofenic Acid.
Materials and Methods
Reagents and Materials
-
Tiaprofenic acid certified reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
96-well plates
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
Preparation of Stock and Working Solutions
Stock solutions of tiaprofenic acid and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
Sample Preparation
To 100 µL of plasma, 25 µL of the this compound internal standard working solution was added, followed by 300 µL of acetonitrile to precipitate proteins. The mixture was vortexed and then centrifuged. The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Method
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Tiaprofenic Acid | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 259.0 | 262.0 |
| Product Ion (m/z) | 215.0 | 218.0 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 100 | 100 |
Note: The mass transitions for this compound are hypothetical as specific literature values were not found. They are based on the addition of three deuterium atoms to the parent molecule.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL with a coefficient of determination (r²) > 0.99.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| Tiaprofenic Acid | 10 - 5000 | y = 0.002x + 0.005 | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 15 | 95 - 105 | < 15 | 95 - 105 |
| Low QC | 30 | < 10 | 97 - 103 | < 10 | 96 - 104 |
| Medium QC | 300 | < 8 | 98 - 102 | < 8 | 97 - 103 |
| High QC | 3000 | < 7 | 99 - 101 | < 7 | 98 - 102 |
Recovery and Matrix Effect
The extraction recovery of tiaprofenic acid from plasma was consistently above 85%. No significant matrix effects were observed.
Therapeutic Range and Clinical Application
While a definitive therapeutic range for tiaprofenic acid is not well-established in the literature, typical oral doses for adults are around 600 mg daily, administered in two or three divided doses. Peak plasma concentrations are generally reached within 30 to 90 minutes after oral administration. Based on pharmacokinetic studies, the expected plasma concentrations would likely fall within the validated range of this assay. This LC-MS/MS method is suitable for pharmacokinetic studies and for therapeutic drug monitoring in clinical practice to ensure patient safety and optimize treatment outcomes.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific tool for the quantitative determination of tiaprofenic acid in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making it suitable for therapeutic drug monitoring and clinical research. The detailed protocol and validation data demonstrate the reliability of this assay for its intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Tiaprofenic Acid by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiaprofenic acid D3 as an internal standard to address matrix effects in LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of tiaprofenic acid using a deuterated internal standard.
Issue 1: Significant Ion Suppression or Enhancement Observed Despite Using this compound
-
Symptom: Inconsistent or inaccurate results, with the response of tiaprofenic acid being significantly lower (suppression) or higher (enhancement) than expected in matrix samples compared to neat solutions.
-
Possible Causes & Solutions:
-
Co-elution with Matrix Components: Even with a co-eluting internal standard, severe matrix effects can impact ionization.
-
Solution: Optimize the chromatographic method to better separate tiaprofenic acid from endogenous matrix components. This can be achieved by adjusting the gradient, flow rate, or trying a different column chemistry.
-
-
Differential Matrix Effects: In rare cases, the analyte and its deuterated internal standard may not experience identical ion suppression or enhancement.[1]
-
Solution: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. If a significant difference is observed, further optimization of the sample preparation method is necessary.
-
-
Suboptimal Sample Preparation: The chosen sample preparation technique may not be effectively removing interfering matrix components.
-
Solution: Consider more rigorous sample preparation methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner extract.[2]
-
-
Issue 2: Chromatographic Separation of Tiaprofenic Acid and this compound
-
Symptom: Two distinct peaks are observed for tiaprofenic acid and its D3 internal standard, or there is a noticeable shift in their retention times.
-
Possible Cause & Solution:
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time.[1] If this separation is significant, it can lead to differential matrix effects.
-
Solution:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.
-
Evaluate Different Columns: The degree of separation can be column-dependent. Testing columns with different stationary phases may resolve the issue.
-
-
-
Issue 3: Inconsistent Internal Standard Response
-
Symptom: The peak area of this compound varies significantly across samples, including calibration standards and quality controls.
-
Possible Causes & Solutions:
-
Inaccurate Spiking: Inconsistent addition of the internal standard solution to the samples.
-
Solution: Ensure pipettes are properly calibrated and that the internal standard is added precisely to every sample at the beginning of the sample preparation process.
-
-
Degradation of Internal Standard: this compound may be unstable under certain conditions.
-
Solution: Investigate the stability of the internal standard in the sample matrix and during storage.
-
-
In-source Fragmentation or Deuterium Exchange: The deuterated internal standard may lose a deuterium atom in the ion source or exchange it with hydrogen from the solvent.[3]
-
Solution: Optimize MS source parameters like collision energy and cone voltage to minimize in-source fragmentation. Evaluate the stability of the internal standard in the mobile phase and sample diluent to check for back-exchange.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to tiaprofenic acid, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the ideal characteristics of a deuterated internal standard like this compound?
A3: An ideal deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity. It should co-elute with the analyte and be free of the unlabeled analyte to avoid analytical bias. Typically, a deuterated internal standard should contain enough deuterium atoms to shift its mass-to-charge ratio (m/z) sufficiently outside the natural isotopic distribution of the analyte to prevent signal overlap.
Q4: Can I use a different internal standard, like Ibuprofen, for the analysis of tiaprofenic acid?
A4: While a structurally similar compound (analog) like Ibuprofen can be used as an internal standard, a stable isotope-labeled internal standard like this compound is generally preferred. This is because a deuterated internal standard more closely mimics the chromatographic behavior and ionization characteristics of the analyte, providing better compensation for matrix effects.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol is designed to quantify the extent of matrix effects on the analysis of tiaprofenic acid.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of tiaprofenic acid and this compound at low, medium, and high concentrations in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using the validated sample preparation method. Spike the extracted matrix with tiaprofenic acid and this compound at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with tiaprofenic acid and this compound at the same concentrations as Set A before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect, Extraction Recovery, and Process Efficiency:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Extraction Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
A ME% value between 85% and 115% generally indicates no significant matrix effect.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis of tiaprofenic acid.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 200 µL aliquot of plasma, add the this compound internal standard solution.
-
Protein Precipitation: Add 1000 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table presents data from a study on tiaprofenic acid in human plasma, which evaluated matrix effects using a similar methodology. Note that this study used Ibuprofen as the internal standard.
| Quality Control Level | Matrix Effect (ME%) | Extraction Recovery (ER%) | Process Efficiency (PE%) |
| Low QC | 103.08 | 90.36 | 93.30 |
| Medium QC | 98.71 | 92.18 | 91.00 |
| High QC | 108.34 | 106.81 | 115.74 |
Data adapted from a study on the validation of a bioanalytical method for tiaprofenic acid in human plasma.
Visualizations
Caption: Experimental workflow for the analysis of tiaprofenic acid.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Stability of Tiaprofenic Acid D3 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Tiaprofenic acid D3 in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Tiaprofenic acid and its deuterated internal standard, this compound?
A1: The primary stability concerns for tiaprofenic acid and, by extension, its D3 analogue, revolve around photodegradation and stability in biological matrices under various storage and handling conditions. Tiaprofenic acid is known to be photoinstabile, necessitating protection from light during sample collection, processing, and analysis[1]. Additionally, ensuring stability during freeze-thaw cycles, short-term (bench-top) storage, and long-term storage is critical for accurate bioanalytical results. For this compound, potential deuterium-hydrogen exchange is an additional consideration, although this is less common for labels on aromatic rings or methyl groups.
Q2: Is there any specific information on the stability of this compound stock solutions?
A2: According to information from commercial suppliers, stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C[2]. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[3].
Q3: What are the known stability profiles of tiaprofenic acid in human plasma?
Q4: What is known about the stability of tiaprofenic acid in whole blood and urine?
A4: While a study mentions the examination of tiaprofenic acid stability in whole blood prior to extraction, detailed quantitative data is not provided[5]. For urine, it is known that tiaprofenic acid is primarily eliminated through this matrix as glucuronide conjugates. The stability of these conjugates and the parent drug in urine should be evaluated during method validation, as enzymatic or chemical hydrolysis could potentially convert conjugates back to the parent drug, leading to inaccurate results.
Q5: What are the potential issues related to using a deuterated internal standard like this compound?
A5: The use of deuterated internal standards can present several challenges. These include:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the surrounding matrix or solvent, especially if the label is in a labile position.
-
Isotopic Crosstalk: The mass spectrometer may detect a signal from the deuterated internal standard at the mass transition of the unlabeled analyte, or vice-versa.
-
Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from the biological matrix, leading to inaccurate quantification.
-
Purity: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (this compound) Response
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of IS in stock solution | Verify the age and storage conditions of your stock solution. | Prepare a fresh stock solution from a new lot of this compound. Re-analyze samples and compare the IS response. |
| Instability in processed samples (e.g., in autosampler) | Assess the post-preparative stability of the extracted samples. | Re-inject a set of processed samples after they have been in the autosampler for a defined period (e.g., 24 hours) and compare the results with the initial analysis. |
| Inconsistent sample extraction | Review your sample preparation procedure for any inconsistencies. | Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Perform extraction recovery experiments. |
| Differential matrix effects | The matrix components may be affecting the ionization of the IS differently across samples. | Conduct post-extraction addition experiments to evaluate matrix effects. If significant, consider further sample cleanup or chromatographic optimization. |
Issue 2: Apparent Analyte (Tiaprofenic acid) in Blank Samples
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contamination of the deuterated internal standard with the unlabeled analyte | Analyze a solution of the this compound internal standard without any analyte. | If a significant peak for the unlabeled analyte is observed, the internal standard is impure. A new, higher purity standard should be sourced. |
| Isotopic crosstalk from the internal standard | Check the mass spectrometry settings and the mass difference between the analyte and the IS. | Optimize the mass transitions and ensure sufficient mass separation between the analyte and IS. A higher mass difference (e.g., D4 or greater) is generally preferred. |
| Carryover from a high concentration sample | Inject a blank sample immediately after a high concentration standard or sample. | If a peak is observed, optimize the autosampler wash procedure and/or the chromatographic gradient to reduce carryover. |
Issue 3: Poor Precision and Accuracy in QC Samples
| Possible Cause | Troubleshooting Step | Recommended Action |
| Analyte/IS instability under specific storage conditions (e.g., freeze-thaw, bench-top) | Review the stability data for the specific conditions of your experiment. | If instability is suspected, conduct a stability experiment under the exact conditions of your sample handling and analysis. |
| Deuterium-hydrogen exchange | This is a possibility if the deuterium label is in a labile position. | Evaluate the stability of the deuterated IS in the biological matrix at different pH values and temperatures. If exchange is confirmed, a more stable labeled internal standard (e.g., ¹³C) may be necessary. |
| Photodegradation | Tiaprofenic acid is known to be sensitive to light. | Ensure that all sample handling and analysis steps are performed under amber or yellow light to protect the analyte from degradation. |
Data Presentation
Table 1: Stability of Tiaprofenic Acid in Human Plasma
| Stability Test | Storage Condition | Concentration Level | Accuracy (%) | Precision (%CV) |
| Freeze-Thaw Stability (3 cycles) | -20°C to Room Temperature | Low QC | 101.6 - 111.7 | < 15% |
| High QC | 101.6 - 111.7 | < 15% | ||
| Bench-Top (Short-Term) Stability | Room Temperature (8 hours) | Low QC | Within ±15% of nominal | < 15% |
| High QC | Within ±15% of nominal | < 15% |
Table 2: Stability of this compound Stock Solution
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Freeze-Thaw and Bench-Top Stability Assessment of Tiaprofenic Acid in Human Plasma
-
Sample Preparation: Spike human plasma with tiaprofenic acid at low and high quality control (QC) concentrations.
-
Freeze-Thaw Stability:
-
Subject the QC samples to three complete freeze-thaw cycles.
-
For each cycle, freeze the samples at -20°C for at least 12 hours and then thaw them unassisted at room temperature.
-
After the third cycle, process the samples and analyze them by a validated LC-MS/MS method.
-
-
Bench-Top Stability:
-
Thaw the QC samples and keep them at room temperature for a defined period (e.g., 8 hours).
-
After the specified duration, process the samples and analyze them by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean concentration, accuracy, and precision for the stability samples.
-
The stability is considered acceptable if the accuracy is within ±15% of the nominal concentration and the precision (%CV) is less than 15%.
-
Protocol 2: General Procedure for Evaluating Deuterated Internal Standard Stability
-
Objective: To assess the stability of a deuterated internal standard and check for potential deuterium-hydrogen back-exchange.
-
Materials:
-
Deuterated internal standard (this compound) stock solution.
-
Blank biological matrix (e.g., plasma, whole blood, urine).
-
Buffers of varying pH (e.g., pH 4, 7, 9).
-
Incubator or water bath.
-
Validated LC-MS/MS system.
-
-
Procedure:
-
Spike the deuterated internal standard into aliquots of the blank biological matrix.
-
Adjust the pH of the samples using the different buffers.
-
Incubate the samples at a relevant temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, process the samples using the established extraction procedure.
-
-
Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
Monitor the signal intensities of both the deuterated internal standard and the unlabeled analyte.
-
-
Evaluation:
-
A significant decrease in the deuterated internal standard signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound in biological samples.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
Prevention of Tiaprofenic acid D3 photo-degradation during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photo-degradation of Tiaprofenic acid D3 during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is photo-degradation a concern during its analysis?
A1: Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID). This compound is a deuterated version of this compound, commonly used as an internal standard in quantitative bioanalysis. Like its non-deuterated counterpart, this compound is susceptible to degradation upon exposure to light, a process known as photo-degradation. This degradation can lead to inaccurate and unreliable analytical results, compromising the integrity of experimental data. The photo-instability of tiaprofenic acid is a significant issue that requires protective measures during plasma sampling and sample extraction.[1]
Q2: What is the underlying mechanism of this compound photo-degradation?
A2: The photo-degradation of Tiaprofenic acid is primarily driven by a process called photo-decarboxylation.[2][3] When exposed to ultraviolet (UV) light, the deprotonated form of the molecule, which is the predominant species in neutral aqueous solutions, becomes photo-excited.[2] This leads to an intersystem crossing to a reactive triplet state, followed by spontaneous decarboxylation (loss of a CO2 group).[2] This process is similar to that observed for other photolabile NSAIDs like ketoprofen. The thiophene moiety within the structure of Tiaprofenic acid plays a crucial role in this photochemical reaction.
Q3: What are the primary degradation products of this compound?
A3: The main photo-degradation pathway involves decarboxylation, leading to the formation of a closed-shell decarboxylated ethyl species. Additionally, the reaction can generate peroxyl radicals, which have the potential to initiate further reactions, such as lipid peroxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low recovery of this compound | Exposure of samples or standards to ambient or UV light. | Work under light-protected conditions. Use amber vials or wrap containers in aluminum foil. Minimize exposure time to light during all analytical steps. |
| Appearance of unknown peaks in the chromatogram | Photo-degradation of this compound. | Confirm the identity of degradation products by mass spectrometry. Implement stringent light protection measures. |
| High variability between replicate injections | Ongoing degradation in the autosampler. | Use a cooled autosampler and protect samples from light within the instrument. Consider the use of light-blocking vial caps. |
| Loss of analyte in processed plasma samples | Degradation during sample extraction and handling. | Perform all extraction steps under yellow or red light. Consider the addition of antioxidants to the sample matrix. |
Experimental Protocols
Protocol 1: General Light Protection for Sample Handling
This protocol outlines the fundamental steps to minimize light-induced degradation of this compound during routine sample handling and analysis.
-
Preparation of Working Area:
-
Conduct all sample and standard preparation in a laboratory with minimal natural light.
-
Use UV-blocking window films or blackout curtains.
-
Work under yellow or red "safe" lights, which have longer wavelengths and are less damaging.
-
-
Sample and Standard Storage:
-
Store all stock solutions, working solutions, and biological samples in amber glass vials or containers wrapped in aluminum foil.
-
Store samples at appropriate low temperatures (e.g., -20°C or -80°C) when not in use.
-
-
Sample Preparation:
-
Perform all pipetting, dilution, and extraction steps under subdued lighting.
-
Minimize the time samples are exposed to any light source.
-
-
HPLC/LC-MS Analysis:
-
Use an autosampler with a cover to protect samples from ambient light.
-
If the autosampler does not have a cover, consider placing a light-blocking box over the sample tray.
-
Use amber or UV-protected vials for analysis.
-
Protocol 2: Use of Antioxidants as Potential Stabilizers
In some photosensitized reactions, antioxidants have been shown to be effective inhibitors. This protocol provides a general guideline for evaluating the utility of antioxidants in stabilizing this compound in solution. Note: This is an exploratory protocol and may require optimization for your specific analytical method.
-
Antioxidant Selection:
-
Choose antioxidants that are soluble in your sample diluent and will not interfere with the analytical method.
-
Potential candidates include butylated hydroxyanisole (BHA) and reduced glutathione.
-
-
Preparation of Antioxidant-Spiked Solutions:
-
Prepare stock solutions of the chosen antioxidant(s) at a high concentration in a suitable solvent.
-
Prepare a series of this compound solutions containing different concentrations of the antioxidant. A typical starting range might be 0.01% to 0.1% (w/v).
-
Include a control sample with no antioxidant.
-
-
Forced Degradation Study:
-
Expose the antioxidant-spiked solutions and the control solution to a controlled UV light source for a defined period.
-
Also, prepare a set of solutions that are protected from light.
-
-
Analysis:
-
Analyze all samples by your validated HPLC or LC-MS method.
-
Compare the peak area of this compound in the light-exposed samples (with and without antioxidant) to the light-protected samples.
-
-
Evaluation:
-
Determine the concentration of antioxidant that provides the most effective protection against photo-degradation without causing analytical interference.
-
Visual Guides
Caption: Photo-degradation pathway of this compound.
Caption: Recommended workflow for preventing photo-degradation.
References
- 1. Stereospecific determination of tiaprofenic acid in plasma: problems with drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation mechanism of nonsteroidal anti-inflammatory drugs containing thiophene moieties: suprofen and tiaprofenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for Tiaprofenic Acid D3 in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of Tiaprofenic Acid D3 in mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Tiaprofenic acid and its D3-labeled internal standard?
Q2: Which ionization mode, positive or negative, is preferred for the analysis of Tiaprofenic acid and its D3 analogue?
Based on the chemical structure of Tiaprofenic acid, which contains a carboxylic acid group, both positive and negative electrospray ionization (ESI) modes could be viable. However, positive ion mode is commonly used for the analysis of similar "profen" drugs. The optimal mode should be determined experimentally by infusing a standard solution of the analyte and observing the signal intensity in both polarities.
Q3: I am observing a chromatographic shift between Tiaprofenic acid and this compound. Is this normal and how can it be addressed?
A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect".[2] This can occur due to the subtle differences in physicochemical properties between the deuterated and non-deuterated molecules. To address this:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.[2]
-
Evaluate Different Columns: The degree of separation can be dependent on the stationary phase chemistry.
-
Assess the Impact: If the peak separation is minimal and does not result in differential matrix effects, it may not significantly impact the accuracy of quantification.[2]
Q4: What are common causes of low signal intensity for this compound and how can I troubleshoot this?
Low signal intensity can be caused by several factors:
-
Suboptimal Ion Source Parameters: The capillary voltage, gas temperatures, and gas flow rates are critical for efficient ionization. These parameters must be optimized for this compound.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the analyte and internal standard.
-
In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the ion source, leading to a decreased signal at the intended m/z. This can be minimized by optimizing the declustering potential (or equivalent parameter).
-
Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly if they are in labile positions on the molecule.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal ESI Source Parameters | Perform an infusion of a this compound standard solution and systematically optimize the capillary voltage, nebulizer gas flow, drying gas flow, and drying gas temperature to maximize the signal intensity. |
| Matrix-induced Ion Suppression | Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Also, adjust the chromatographic method to separate the analyte and internal standard from the regions of significant matrix suppression. |
| Incorrect MRM Transition | Infuse the this compound standard to confirm the precursor ion and identify the most abundant and stable product ion(s) after fragmentation. |
Issue 2: Inaccurate or Imprecise Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Isotopic Interference ("Crosstalk") | Analyze a high-concentration solution of unlabeled Tiaprofenic acid and monitor the MRM transition of this compound. A significant signal indicates crosstalk. If observed, select a different product ion for the internal standard that is free from interference. |
| Differential Matrix Effects due to Chromatographic Separation | Optimize the liquid chromatography method to ensure co-elution of Tiaprofenic acid and this compound. |
| Non-linearity of Calibration Curve at High Concentrations | This may be due to detector saturation or ion suppression effects at high analyte concentrations. Dilute the samples to fall within the linear range of the assay. |
Experimental Protocols
Protocol 1: Optimization of MRM Parameters for Tiaprofenic Acid and this compound
This protocol describes the empirical determination of optimal Multiple Reaction Monitoring (MRM) parameters, including declustering potential and collision energy.
1. Materials:
-
Tiaprofenic acid standard solution (1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
This compound standard solution (1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Infusion pump
-
Mass spectrometer with ESI source
2. Procedure:
-
Precursor Ion Determination:
-
Infuse the Tiaprofenic acid standard solution into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
Repeat for the this compound standard solution to identify its precursor ion [M+3+H]⁺.
-
-
Product Ion and Collision Energy (CE) Optimization:
-
Set the mass spectrometer to product ion scan mode, selecting the precursor ion for Tiaprofenic acid.
-
Infuse the Tiaprofenic acid standard solution and ramp the collision energy (e.g., from 5 to 40 eV) to identify the most abundant and stable product ions.
-
Select the most intense product ion for the primary MRM transition. A secondary transition can be chosen for confirmation.
-
Repeat this process for this compound.
-
-
Declustering Potential (DP) Optimization:
-
Set up an MRM method using the determined precursor and product ions for Tiaprofenic acid.
-
Infuse the Tiaprofenic acid standard solution and ramp the declustering potential (e.g., from 20 to 150 V) while monitoring the MRM transition intensity.
-
The optimal DP is the voltage that yields the maximum signal intensity.
-
Repeat for this compound.
-
Table 1: Example of Optimized MRM Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Tiaprofenic Acid | 261.1 | To be determined | To be determined | 18 |
| This compound | 264.1 | To be determined | To be determined | To be determined |
Protocol 2: Evaluation of Matrix Effects
This protocol helps to determine if components in the biological matrix are suppressing or enhancing the ionization of this compound.
1. Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound standard solution
-
Sample preparation materials (e.g., protein precipitation reagents, SPE cartridges)
2. Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at the working concentration.
-
Set B (Post-extraction Spike): Process the blank biological matrix through your entire sample preparation procedure. Spike the this compound standard into the final extracted matrix at the same concentration as Set A.
-
-
Analyze both sets of samples by LC-MS/MS using the optimized parameters.
-
Compare the peak area of this compound in Set A and Set B.
-
A significantly lower peak area in Set B indicates ion suppression.
-
A significantly higher peak area in Set B indicates ion enhancement.
-
Table 2: Interpretation of Matrix Effect Experiment
| Observation | Interpretation |
| Peak Area (Set B) < Peak Area (Set A) | Ion Suppression |
| Peak Area (Set B) > Peak Area (Set A) | Ion Enhancement |
| Peak Area (Set B) ≈ Peak Area (Set A) | Minimal Matrix Effect |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Tiaprofenic acid using a deuterated internal standard.
Caption: A logical troubleshooting workflow for addressing low signal intensity of this compound in an LC-MS/MS analysis.
References
Overcoming solubility issues of Tiaprofenic acid D3 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Tiaprofenic acid D3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound, similar to its non-deuterated form, is practically insoluble in water.[1][2][3] Its solubility in aqueous media is low, particularly at acidic pH. One source indicates a solubility of less than 0.5 mg/L in water at 25°C.[2]
Q2: Why is this compound poorly soluble in aqueous solutions?
Tiaprofenic acid is a weak acidic drug with a pKa of approximately 4.1. In aqueous solutions with a pH below its pKa, the molecule exists predominantly in its neutral, unionized form, which has limited solubility in water. Its solubility increases as the pH rises above the pKa due to the ionization of the carboxylic acid group.
Q3: What are the recommended organic solvents for dissolving this compound?
Tiaprofenic acid is soluble in several organic solvents. These include ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and methylene chloride. It is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent before dilution in an aqueous buffer.
Q4: How can I prepare an aqueous stock solution of this compound?
For preparing an aqueous stock solution, it is advised to first dissolve the solid this compound in an organic solvent such as ethanol. This solution can then be diluted with the aqueous buffer of your choice. For instance, a 1:10 solution of ethanol to PBS (pH 7.2) can yield a solubility of approximately 0.09 mg/mL. It is important to note that aqueous solutions of Tiaprofenic acid may not be stable for more than a day.
Q5: What is the Biopharmaceutics Classification System (BCS) class of Tiaprofenic acid?
Tiaprofenic acid is classified as a BCS Class II drug, which is characterized by low solubility and high permeability. For such drugs, enhancing the dissolution rate is a key factor in improving oral absorption and bioavailability.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
-
Initial Check:
-
Verify the pH of your aqueous buffer. Tiaprofenic acid's solubility is significantly higher at a pH above its pKa of 4.1.
-
Ensure you are not exceeding the known solubility limit in your chosen solvent system.
-
-
Troubleshooting Steps:
-
pH Adjustment:
-
Increase the pH of your aqueous solution to be above 6. This will ionize the carboxylic acid group, forming a more soluble salt.
-
Use a suitable buffer system to maintain the desired pH.
-
-
Co-solvency:
-
Prepare a stock solution in a water-miscible organic solvent like ethanol or DMSO.
-
Gradually add this stock solution to your aqueous buffer while stirring to avoid precipitation.
-
-
Complexation with Cyclodextrins:
-
Cyclodextrins can encapsulate the hydrophobic Tiaprofenic acid molecule, forming an inclusion complex with enhanced aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
-
Formation of Solid Dispersions:
-
This technique involves dispersing the drug in an inert carrier matrix at the solid state. Carriers like Gelucire® 44/14 have been shown to significantly increase the dissolution rate of Tiaprofenic acid.
-
-
Below is a troubleshooting workflow to guide your experimental approach:
Data Presentation
Table 1: Solubility of Tiaprofenic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble (<0.5 mg/L) | |
| Ethanol | ≥ 20 mg/mL | |
| DMSO | ~20 mg/mL | |
| DMF | ~15 mg/mL | |
| Acetone | Freely Soluble | |
| Methylene Chloride | Freely Soluble | |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.09 mg/mL | |
| Phosphate buffer (pH 6.8) | 65 mg/L |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using Co-solvency
-
Objective: To prepare an aqueous solution of this compound using a water-miscible organic solvent.
-
Materials:
-
This compound powder
-
Ethanol (or DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a minimal volume of ethanol to the powder to dissolve it completely. For example, to achieve a 20 mg/mL stock solution.
-
While vigorously stirring the aqueous buffer, slowly add the ethanolic stock solution dropwise.
-
Continue stirring for 10-15 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent to buffer ratio.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
-
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Drying oven
-
-
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of a water:ethanol mixture to the cyclodextrin to form a paste.
-
Add the this compound to the paste in a 1:1 molar ratio.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting complex in an oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can then be tested for its solubility in the desired aqueous medium.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the mechanism of how cyclodextrins enhance the solubility of hydrophobic drugs like this compound.
References
Technical Support Center: Analysis of Tiaprofenic Acid D3 in Plasma
Welcome to the technical support center for the bioanalysis of Tiaprofenic Acid D3 in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting endogenous components from plasma (like phospholipids, salts, and proteins) reduce the ionization efficiency of the target analyte (this compound) and its internal standard in the mass spectrometer's ion source.[1][2] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[3] Even when using a deuterated internal standard like this compound, which is designed to co-elute and experience similar suppression as the analyte, differential suppression can still occur, compromising data accuracy.[1]
Q2: I'm observing low signal intensity and poor reproducibility for my this compound signal. What are the likely causes?
A2: Low signal and poor reproducibility are classic symptoms of significant ion suppression. The primary causes in plasma analysis are often inadequate sample cleanup, leading to the presence of interfering matrix components, or suboptimal chromatographic conditions that result in co-elution of these interferences with your analyte.[4]
Q3: How can I determine if ion suppression is affecting my assay?
A3: Two common methods to diagnose ion suppression are the post-column infusion experiment and a quantitative matrix effect evaluation.
-
Post-Column Infusion: This involves infusing a constant flow of this compound solution into the mass spectrometer after the analytical column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that cause ion suppression.
-
Matrix Effect Evaluation: This provides a quantitative measure of ion suppression. The peak response of an analyte spiked into a pre-extracted blank plasma sample is compared to the response of the analyte in a clean solvent. A recent study on tiaprofenic acid demonstrated this method.
Q4: Which sample preparation technique is most effective for minimizing ion suppression for this compound in plasma?
A4: The choice of sample preparation is critical. While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective, protein precipitation (PPT) is a rapid and widely used method for tiaprofenic acid. A validated LC-MS/MS method for tiaprofenic acid in human plasma utilized protein precipitation with acetonitrile and demonstrated acceptable matrix effect and high recovery.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low recovery of this compound after sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient. A common ratio is 3:1 or 4:1 (v/v). Ensure thorough vortexing to facilitate complete protein crashing. |
| Analyte Adsorption | Analyte may be adsorbing to plasticware. Use low-binding microcentrifuge tubes and pipette tips. |
| Incorrect pH during LLE | If performing Liquid-Liquid Extraction (LLE), ensure the plasma is acidified (e.g., with formic or trichloroacetic acid) to protonate the tiaprofenic acid, making it more soluble in the organic extraction solvent. |
| Photo-instability | Tiaprofenic acid is known to be unstable in light. Perform all sample preparation steps under light-protected conditions to prevent degradation. |
Problem 2: High variability in analyte/internal standard peak area ratios between replicate injections.
| Possible Cause | Troubleshooting Step |
| Differential Ion Suppression | The deuterated internal standard (D3) may be chromatographically separating slightly from the native analyte, causing them to be affected differently by matrix components. This "deuterium isotope effect" can be problematic. Solution: Modify chromatographic conditions (e.g., gradient, column chemistry) to ensure complete co-elution. |
| Inconsistent Sample Cleanup | Variability in your sample preparation technique can lead to differing levels of matrix components in each sample. Ensure your pipetting, vortexing, and centrifugation times are consistent for all samples. |
| Phospholipid Buildup | Phospholipids are a major cause of ion suppression and can build up on the column, eluting erratically. Solution: Implement a more rigorous sample cleanup like SPE or use a phospholipid removal plate. Alternatively, divert the flow to waste during the elution time of the bulk of phospholipids. |
Quantitative Data Summary
The following table summarizes matrix effect and recovery data from a validated bioanalytical method for tiaprofenic acid in human plasma using a protein precipitation sample preparation method.
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) | Process Efficiency (%) |
| Tiaprofenic Acid | 200 (Low QC) | 103.08 | 93.30 | 90.36 |
| Tiaprofenic Acid | 40000 (High QC) | 90.36 | 100.79 | 106.81 |
| Internal Standard | 10000 | 108.34 | 103.20 | 106.81 |
-
Matrix Effect (ME): A value close to 100% indicates minimal ion suppression or enhancement. The acceptable range is typically 85-115%.
-
Extraction Recovery (ER): Represents the efficiency of the extraction process.
-
Process Efficiency (PE): The overall efficiency of the analytical method, combining extraction recovery and matrix effects.
Experimental Protocols & Visualizations
Protocol: Protein Precipitation for Tiaprofenic Acid Analysis
This protocol is adapted from a validated method for the analysis of tiaprofenic acid in human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 50 µL of methanol and 1000 µL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination and validation of tiaprofenic acid in human plasma: A detailed LC-MS/MS-based analysis following ICH M10 guidelines and the accuracy profile approach » Growing Science [growingscience.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability of Tiaprofenic Acid D3 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Tiaprofenic acid D3 solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation for this compound in aqueous solutions is hydrolysis, which is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the degradation of the molecule.
Q2: At what pH is this compound most stable?
Q3: What are the known degradation products of Tiaprofenic acid under acidic and basic conditions?
A3: Forced degradation studies have identified several degradation products. Under acidic and basic conditions, hydrolysis of the amide bond is a potential degradation pathway, although specific structures of all degradants across a wide pH range are not fully elucidated in the available literature. One study identified three different decomposition products of tiaprofenic acid when heated in acidic, basic, or oxidative medium.[1][2]
Q4: Can I expect the stability of this compound to be significantly different from non-deuterated Tiaprofenic acid?
A4: The deuteration in this compound is on the methyl group of the propionic acid side chain. While deuterium labeling can sometimes lead to a kinetic isotope effect, which might slightly alter the rate of degradation, the fundamental pH-dependent degradation pathways are expected to be very similar to those of non-deuterated tiaprofenic acid. Therefore, stability data for tiaprofenic acid can serve as a reliable guide for its deuterated counterpart.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Rapid loss of this compound potency in solution. | The pH of the solution may be too high (alkaline) or too low (acidic). | Measure the pH of your solution. Adjust the pH to a range of 4-6 using appropriate buffers (e.g., acetate or phosphate buffers). |
| Appearance of unknown peaks in HPLC analysis over time. | These are likely degradation products resulting from the instability of this compound at the solution's pH. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent drug from its degradants. |
| Precipitation observed in the this compound solution. | Tiaprofenic acid has poor water solubility, and its solubility is pH-dependent. Precipitation may occur if the pH is not optimal or if the concentration exceeds its solubility at a given pH. | Determine the pKa of Tiaprofenic acid and ensure the pH of the solution is appropriate to maintain its solubility. Consider using co-solvents if a higher concentration is required. |
| Inconsistent results in stability studies. | This could be due to variations in buffer preparation, inaccurate pH measurements, or exposure to light. Tiaprofenic acid is known to be photo-unstable.[3] | Ensure consistent and accurate preparation of buffers. Calibrate the pH meter before each use. Protect the solutions from light by using amber vials or by working under low-light conditions.[3] |
Quantitative Data on pH-Dependent Stability
While a comprehensive pH-rate profile for Tiaprofenic acid is not available in the public literature, a kinetic study on its degradation in strongly acidic and basic conditions provides valuable insights.
Table 1: Kinetic Parameters for the Degradation of Tiaprofenic Acid in Acidic and Basic Media [4]
| Medium | Apparent Kinetic Constant (k') (µmol L⁻¹ s⁻¹) | Half-life (t½) (s) |
| 2 N HCl | 1.5 x 10⁻³ | 12990 |
| 2 N NaOH | 2.1 x 10⁻³ | 9240 |
Note: This data is for non-deuterated tiaprofenic acid and was obtained under forced degradation conditions (heating under reflux for 12 hours). The stability of this compound is expected to be similar.
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound in aqueous solutions across a range of pH values.
1. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Stability chambers or water baths capable of maintaining a constant temperature
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Use appropriate buffer systems for each pH value to ensure adequate buffer capacity.
3. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
4. Sample Preparation for Stability Study:
-
For each pH value, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer to obtain the desired final concentration.
-
The final concentration of the organic solvent from the stock solution should be kept low (typically <5%) to minimize its effect on the stability.
-
Prepare multiple replicates for each pH at each time point.
5. Stability Study Conditions:
-
Store the prepared solutions in tightly capped, light-protected vials (e.g., amber vials) at a constant temperature (e.g., 25 °C or 40 °C).
6. Sample Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent drug and any potential degradation products. A common mobile phase for tiaprofenic acid analysis consists of a mixture of acetic acid-acetonitrile with sodium octyl sulphate at a pH of 4.5.
-
Quantify the remaining percentage of this compound and the formation of any degradation products.
7. Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation rate constant (k) and the half-life (t½) at each pH value.
-
Generate a pH-rate profile by plotting log(k) versus pH.
Visualizations
Experimental Workflow for pH Stability Study
References
Strategies to reduce carryover of Tiaprofenic acid D3 in autosamplers
Welcome to the technical support center for analytical methods involving Tiaprofenic acid D3. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals mitigate autosampler carryover and ensure data integrity.
Troubleshooting Guide: Reducing this compound Carryover
This guide provides a systematic approach to identifying and resolving carryover issues with this compound in your LC autosampler.
Q1: I'm observing a peak for this compound in my blank injections immediately following a high-concentration sample. What is the first step I should take?
A1: The first step is to confirm the issue is carryover and not system contamination. The most common source of carryover is the autosampler, particularly the injection needle and valve.[1][2][3]
Recommended Action: Carryover Confirmation
-
Inject a high-concentration standard of this compound.
-
Immediately inject a sequence of 3-5 blank samples (using the same solvent as your sample diluent).
-
Analyze the results:
-
If the peak area for this compound is highest in the first blank and decreases with each subsequent blank, it is characteristic of autosampler carryover.[3]
-
If the peak area is consistent across all blank injections, you may have a contaminated mobile phase, blank solvent, or a system that needs extensive cleaning.[3]
-
Q2: I've confirmed autosampler carryover. How can I reduce it by optimizing the needle wash?
A2: Optimizing the needle wash protocol is the most effective strategy to combat carryover. This involves selecting an appropriate wash solvent and adjusting the wash program settings. Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, which can exhibit hydrophobic characteristics. Therefore, the wash solvent must be strong enough to solubilize it effectively.
Recommended Action: Enhance Your Wash Protocol
-
Wash Solvent Selection: The ideal wash solvent should be stronger than your mobile phase and capable of fully dissolving this compound. A common starting point for reversed-phase applications is a mixture of water and the strong organic solvent used in your gradient.
-
Multi-Solvent Washes: Employ a multi-solvent wash sequence. A powerful strategy is to use a sequence that starts with a solvent in which the analyte is highly soluble, followed by an intermediate solvent, and finally a solvent that matches your initial mobile phase conditions. For acidic compounds like Tiaprofenic acid, adding a small amount of acid or base to the wash solvent can help.
-
Example Sequence:
-
Strong Wash: 100% Acetonitrile or a mix of Isopropanol/Acetonitrile.
-
Intermediate Wash: 50:50 Acetonitrile/Water with 0.1% Formic Acid.
-
Weak/Final Wash: A solvent matching your initial mobile phase conditions to ensure good peak shape in the next injection.
-
-
-
Increase Wash Volume and Duration: For particularly "sticky" compounds, increasing the volume of wash solvent used and the duration of the wash cycle can significantly reduce carryover. Doubling the wash time can sometimes reduce carryover several-fold.
Experimental Workflow: Wash Solvent Optimization
Below is a DOT script visualizing a typical workflow for optimizing your autosampler wash method.
Caption: Workflow for optimizing autosampler wash protocols.
Q3: I've improved my wash protocol, but some carryover remains. What other factors should I investigate?
A3: If a robust wash protocol is insufficient, carryover may be occurring in other parts of the system. A systematic approach is needed to isolate the source.
Troubleshooting Logic: Isolating the Carryover Source
The following diagram illustrates the logical steps to pinpoint the source of persistent carryover.
Caption: Systematic troubleshooting for persistent carryover.
Recommended Actions:
-
Inspect Autosampler Consumables: Worn or dirty rotor seals and needle seats are common sources of carryover. Consult your instrument manual for instructions on cleaning or replacing these parts.
-
Isolate the Column: To determine if the column is the source, replace it with a zero-dead-volume union and re-run your carryover test (injecting a high standard followed by a blank). If carryover disappears, it indicates that your analyte is being retained on the column. In this case, you need a more rigorous column flushing step at the end of your gradient.
-
Check for Dead Volumes: Improperly fitted capillaries and connections can create dead volumes where the sample can get trapped. Ensure all fittings are secure and correctly installed.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for this compound?
A1: Ideally, carryover should be non-detectable in blank injections. However, a common industry benchmark is that the carryover peak should be less than 0.1% of the analyte signal in the preceding high-concentration sample. For bioanalytical methods, carryover in a blank should not be more than 20% of the response at the Lower Limit of Quantitation (LLOQ).
Q2: Can my choice of sample vials affect carryover?
A2: Yes. For compounds that can adsorb to surfaces, using deactivated or silanized glass vials can prevent the analyte from sticking to the vial wall, which can be a subtle source of contamination.
Q3: What are the best general-purpose wash solvents to keep on hand?
A3: A good practice is to have a set of solvents with varying polarities and pH characteristics. A versatile set includes:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Deionized Water
-
Aqueous solution with 0.1-0.5% Formic Acid or Acetic Acid
-
Aqueous solution with 0.1-0.5% Ammonium Hydroxide
This allows you to create custom wash solvent mixtures tailored to the specific analyte.
Q4: How does the sample diluent affect carryover?
A4: The sample diluent can significantly impact carryover. If your sample is diluted in a weak solvent (e.g., highly aqueous), it may be more prone to adsorbing onto autosampler surfaces. Whenever possible, dissolving the sample in a solvent that is similar to or slightly weaker than the initial mobile phase can improve peak shape and may reduce interactions with hardware.
Quantitative Data on Carryover Reduction
The effectiveness of different wash strategies can be quantified. The table below summarizes example data from studies on reducing carryover for various compounds, demonstrating the impact of different optimization steps.
| Strategy | Compound Example | Initial Carryover (% of LLOQ) | Optimized Carryover (% of LLOQ) | Reduction Factor | Reference |
| Increased Wash Time | Granisetron | Not Specified | Carryover reduced 3-fold by extending wash from 6s to 12s. | 3x | |
| Optimized Wash Solvent | Unnamed Compound | >500% | ~263% | ~2x | |
| Multi-Solvent Wash | Unnamed Compound | ~263% | ~172% (with 3x DMSO wash) | ~1.5x | |
| Combined Optimization | Unnamed Compound | >500% | ~100% (with 6x DMSO/MeOH wash) | >5x |
Key Experimental Protocols
Protocol 1: Standard Carryover Evaluation
Objective: To quantify the percentage of carryover in the current LC system.
Materials:
-
High-concentration this compound stock solution (e.g., 1000 ng/mL).
-
Blank solution (sample diluent).
-
LLOQ (Lower Limit of Quantitation) standard for this compound.
Procedure:
-
Equilibrate the LC-MS system until a stable baseline is achieved.
-
Inject the blank solution to establish a baseline (Pre-Blank).
-
Inject the LLOQ standard to confirm sensitivity.
-
Inject the high-concentration stock solution.
-
Immediately following the high-concentration injection, inject the blank solution three consecutive times (Post-Blank 1, 2, and 3).
-
Calculation:
-
Integrate the peak area of this compound in Post-Blank 1 (Area_Blank1) and in the high-concentration standard (Area_HighStd).
-
Carryover (%) = (Area_Blank1 / Area_HighStd) * 100
-
Compare the Area_Blank1 to the peak area of the LLOQ standard to determine carryover relative to the LLOQ.
-
Protocol 2: Dual-Solvent Needle Wash Optimization
Objective: To determine an effective two-solvent wash combination for reducing this compound carryover.
Materials:
-
Candidate Wash Solvents (e.g., Solvent A: 100% Acetonitrile; Solvent B: 50:50 Water/Acetonitrile with 0.1% Formic Acid).
-
Materials from Protocol 1.
Procedure:
-
Configure the autosampler's wash method to perform a dual-solvent wash. Set the wash program to rinse first with Solvent A and then with Solvent B. Use a sufficient volume for each (e.g., 500 µL).
-
Perform the carryover evaluation as described in Protocol 1.
-
Record the carryover percentage.
-
Re-configure the wash method to reverse the order (rinse with B, then A) and repeat the carryover evaluation.
-
Re-configure to test other solvent combinations (e.g., replacing Acetonitrile with Methanol or Isopropanol).
-
Compare the carryover percentages from each test to identify the most effective combination and sequence. An effective combination can reduce carryover by over 90%.
References
Investigating the impact of different anticoagulants on Tiaprofenic acid D3 stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of different anticoagulants on the stability of Tiaprofenic acid D3.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound during plasma sample analysis?
A1: A major stability concern for Tiaprofenic acid is its photoinstability. It is crucial to protect plasma samples and any extracts from light during collection, processing, and analysis to prevent degradation.[1]
Q2: Can the choice of anticoagulant affect the stability of this compound in plasma samples?
A2: While direct studies on this compound are limited, the choice of anticoagulant can influence the stability and quantification of various drugs in plasma. Anticoagulants like EDTA, heparin, and citrate work through different mechanisms. EDTA chelates calcium ions, heparin inhibits thrombin, and citrate also binds calcium.[2][3] These different modes of action and the chemical properties of the anticoagulants themselves could potentially interact with this compound or affect the performance of analytical methods.
Q3: Are there known interactions between Tiaprofenic acid and common anticoagulants?
A3: Yes, clinically significant drug interactions have been reported between tiaprofenic acid and some anticoagulants.[4] These interactions primarily concern an increased risk of bleeding when tiaprofenic acid is co-administered with anticoagulants like heparin or warfarin.[5] This is a pharmacodynamic interaction related to the drug's mechanism of action in the body, rather than a direct chemical instability in a collected blood sample.
Q4: How can I minimize potential degradation of this compound in plasma samples?
A4: To minimize degradation, it is recommended to:
-
Protect samples from light at all stages.
-
Process blood samples to plasma as quickly as possible after collection.
-
Store plasma samples at appropriate temperatures, typically frozen at -20°C or -80°C for long-term storage.
-
Conduct stability studies to determine the acceptable storage duration under different conditions.
Q5: What analytical methods are suitable for quantifying Tiaprofenic acid in plasma?
A5: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are common and reliable methods for the quantification of tiaprofenic acid in biological fluids like plasma.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to light exposure. | Ensure all sample collection, handling, and extraction steps are performed under light-protected conditions (e.g., using amber tubes, covering racks with foil). |
| Chemical degradation in the plasma matrix. | Investigate the effect of sample pH and temperature. Ensure prompt processing and appropriate frozen storage. | |
| Interaction with the anticoagulant. | Perform a comparative stability study using different anticoagulants (EDTA, heparin, citrate) to identify if one provides better stability. | |
| High variability in results between replicates | Inconsistent sample handling. | Standardize the protocol for sample collection, processing, and storage. Ensure consistent timing for each step. |
| Interference from the anticoagulant in the analytical method. | Evaluate the analytical method for potential matrix effects from each anticoagulant. This may involve comparing calibration curves prepared in plasma with different anticoagulants. | |
| Unexpected peaks in the chromatogram | Degradation products of this compound. | If photo-degradation is suspected, compare chromatograms of light-exposed and protected samples. Mass spectrometry can help identify the structure of the degradation products. |
| Interference from the anticoagulant or its stabilizers. | Analyze blank plasma with each anticoagulant to identify any interfering peaks. |
Experimental Protocols
Protocol: Investigating the Impact of Anticoagulants on this compound Stability in Plasma
Objective: To determine the stability of this compound in human plasma collected with three different anticoagulants (K2EDTA, Sodium Heparin, and Sodium Citrate) over time at a specific temperature.
Materials:
-
This compound reference standard
-
Human whole blood
-
Blood collection tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate
-
Pipettes and tips
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Methodology:
-
Blood Collection:
-
Collect fresh human whole blood from healthy volunteers into separate tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood tubes at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Pool the plasma for each anticoagulant type into separate, appropriately labeled amber polypropylene tubes to minimize light exposure.
-
-
Spiking:
-
Spike the pooled plasma for each anticoagulant with this compound to a final concentration of 100 ng/mL.
-
Gently vortex each tube to ensure homogeneity.
-
-
Incubation and Sampling:
-
Aliquots of the spiked plasma for each anticoagulant will be stored at -20°C.
-
Samples will be analyzed at the following time points: 0 (immediately after spiking), 24, 48, 72 hours, and 1, 2, 4 weeks.
-
-
Sample Analysis:
-
At each time point, retrieve the respective samples from the freezer.
-
Thaw the samples at room temperature, protected from light.
-
Extract this compound from the plasma using a validated protein precipitation or liquid-liquid extraction method.
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each anticoagulant at each time point.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time for each anticoagulant.
-
Data Presentation
Table 1: Illustrative Stability of this compound (100 ng/mL) in Human Plasma with Different Anticoagulants at -20°C
| Time Point | % Remaining (K2EDTA) | % Remaining (Sodium Heparin) | % Remaining (Sodium Citrate) |
| 0 hours | 100.0 ± 2.1 | 100.0 ± 1.8 | 100.0 ± 2.5 |
| 24 hours | 98.5 ± 3.2 | 99.1 ± 2.7 | 97.9 ± 3.5 |
| 48 hours | 97.2 ± 2.8 | 98.5 ± 3.1 | 96.5 ± 4.1 |
| 72 hours | 95.8 ± 3.5 | 97.9 ± 2.9 | 95.1 ± 3.8 |
| 1 week | 92.3 ± 4.1 | 95.2 ± 3.3 | 91.5 ± 4.5 |
| 2 weeks | 88.7 ± 4.5 | 92.8 ± 3.8 | 87.2 ± 5.2 |
| 4 weeks | 84.1 ± 5.2 | 90.1 ± 4.2 | 82.3 ± 5.9 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to present stability data. Actual results may vary.
Visualizations
References
- 1. Stereospecific determination of tiaprofenic acid in plasma: problems with drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 3. The influence of different anticoagulants and sample preparation methods on measurement of mCD14 on bovine monocytes and polymorphonuclear neutrophil leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Method validation for Tiaprofenic acid D3 quantification according to FDA/ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Tiaprofenic acid, with a focus on the use of its deuterated internal standard, Tiaprofenic acid D3. The comparison is structured to align with the stringent validation requirements of the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines. The objective is to furnish drug development professionals with the necessary data and methodologies to select the most appropriate analytical technique for their specific research needs.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical process in drug development, ensuring that the chosen analytical procedure is accurate, reliable, and reproducible for its intended purpose.[1][2] Regulatory bodies like the FDA and the ICH have established comprehensive guidelines to standardize this process, encompassing parameters such as accuracy, precision, selectivity, sensitivity, and stability.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.
This guide will compare a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound as an internal standard with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Method 1: LC-MS/MS with Deuterated Internal Standard
The LC-MS/MS method represents a highly sensitive and selective approach for the quantification of Tiaprofenic acid in biological matrices. A detailed validation of such a method for tiaprofenic acid in human plasma has been documented in accordance with the latest ICH M10 guidelines.
Experimental Protocol: LC-MS/MS
Sample Preparation: A protein precipitation method is employed. To 100 µL of plasma, 20 µL of this compound internal standard solution (10 µg/mL) and 300 µL of acetonitrile are added. The mixture is vortexed and centrifuged. The supernatant is then diluted with mobile phase and injected into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transitions:
-
Tiaprofenic acid: m/z 259.0 -> 215.0
-
This compound: m/z 262.0 -> 218.0
-
Data Presentation: LC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria (ICH M10) | Observed Performance |
| Linearity (Range) | r² ≥ 0.99 | 50 - 50,000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 50 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of nominal (±20% at LLOQ) | 93.3% to 102% |
| Precision (Intra- and Inter-day) | RSD ≤15% (≤20% at LLOQ) | Intra-day RSD: 2.1% - 6.7%; Inter-day RSD: 3.5% - 8.2% |
| Matrix Effect | IS-normalized MF should be consistent | CV of IS-normalized MF < 15% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal | Stable under tested conditions |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation, CV: Coefficient of Variation, IS: Internal Standard, MF: Matrix Factor.
Method 2: HPLC-UV
The HPLC-UV method is a more traditional and widely accessible technique for the quantification of pharmaceutical compounds. While generally less sensitive than LC-MS/MS, it can be a robust and cost-effective alternative for certain applications.
Experimental Protocol: HPLC-UV
Sample Preparation: A liquid-liquid extraction is typically performed. To 500 µL of plasma, an internal standard (e.g., a structural analog) is added, followed by acidification. The sample is then extracted with an organic solvent (e.g., a mixture of hexane and isoamyl alcohol). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 315 nm.
Data Presentation: Typical HPLC-UV Method Performance
The following table summarizes the typical performance characteristics of an HPLC-UV method for Tiaprofenic acid quantification, based on literature.
| Validation Parameter | Typical Performance |
| Linearity (Range) | 0.1 - 20 µg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | ~100 ng/mL |
| Accuracy | Within ±15% of nominal |
| Precision (Intra- and Inter-day) | RSD ≤15% |
| Recovery | > 80% |
Comparative Analysis
| Feature | LC-MS/MS with Deuterated IS | HPLC-UV with Structural Analog IS |
| Sensitivity | Very High (LLOQ ~50 ng/mL) | Moderate (LLOQ ~100 ng/mL) |
| Selectivity | Excellent (based on mass-to-charge ratio) | Good (based on retention time and UV absorbance) |
| Throughput | High (fast run times) | Moderate |
| Robustness | High (deuterated IS compensates for matrix effects) | Moderate (structural analog may not fully compensate) |
| Cost (Instrument & Consumables) | High | Low |
| Complexity | High | Moderate |
Visualizing the Methodologies
To further elucidate the processes, the following diagrams illustrate the experimental workflow and the underlying mechanism of action of Tiaprofenic acid.
Experimental workflows for LC-MS/MS and HPLC-UV methods.
Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Mechanism of action of Tiaprofenic acid via COX inhibition.
Conclusion
The choice between an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method for the quantification of Tiaprofenic acid depends on the specific requirements of the study. The LC-MS/MS method offers superior sensitivity, selectivity, and robustness, making it the preferred choice for regulated bioequivalence and pharmacokinetic studies where low detection limits and high accuracy are paramount. The use of a deuterated internal standard like this compound is crucial for minimizing variability and ensuring data integrity.
Conversely, the HPLC-UV method provides a cost-effective and accessible alternative for applications where the expected concentrations are higher and the complexity of the sample matrix is lower. While it may not achieve the same level of sensitivity as LC-MS/MS, a well-validated HPLC-UV method can still provide reliable quantitative data for certain research and development purposes.
Ultimately, researchers and drug development professionals must carefully consider the regulatory context, the required sensitivity, the nature of the biological matrix, and the available resources when selecting the most appropriate analytical method for the quantification of Tiaprofenic acid.
References
Cross-Validation of Analytical Methods for Tiaprofenic Acid Quantification: A Comparative Guide Utilizing Tiaprofenic Acid D3
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of successful research and development. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of Tiaprofenic acid. A key focus is the application of Tiaprofenic acid D3 as an internal standard to ensure the accuracy and precision of these methods.
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, utilized for its analgesic and anti-inflammatory properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. Accurate measurement of Tiaprofenic acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies.
This guide presents a comparative summary of performance data, detailed experimental protocols, and visual representations of the analytical workflow and the relevant biological pathway to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of Tiaprofenic acid depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. The use of a deuterated internal standard like this compound is highly recommended for both techniques to compensate for variability during sample preparation and analysis.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 10 - 150 µg/mL | 100 - 50000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.996 | > 0.99[1] |
| Precision (%RSD) | ≤ 6.6% | < 15%[2] |
| Accuracy (%) | -2.9% to 3.2% | Within ±15% of nominal values[2] |
| Limit of Detection (LOD) | 2.2 µg/mL | Not explicitly stated, but LLOQ is 100 ng/mL[1] |
| Limit of Quantification (LOQ) | 6.6 µg/mL | 100 ng/mL |
| Internal Standard | Diazepam (example) | Ibuprofen (example, this compound recommended) |
Note: The data presented for the HPLC-UV method is based on a representative validation for a similar compound and may vary for Tiaprofenic acid. The LC-MS/MS data is from a validation study of Tiaprofenic acid, although it utilized Ibuprofen as an internal standard. The use of this compound as an internal standard is expected to provide more accurate and precise results for both methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of Tiaprofenic acid.
HPLC-UV Method Protocol
This protocol provides a general framework for the analysis of Tiaprofenic acid in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 250 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard solution (e.g., Diazepam in methanol).
-
Add 250 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 47.5:52.5, v/v), pH adjusted to 4.0.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 213 nm.
LC-MS/MS Method Protocol
This protocol is based on a validated method for the determination of Tiaprofenic acid in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Gradient elution may be required for optimal separation.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Tiaprofenic acid: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined)
-
Visualizing the Process and Pathway
To further clarify the experimental workflow and the biological context of Tiaprofenic acid's action, the following diagrams are provided.
References
A Researcher's Guide to Internal Standards in NSAID Analysis: A Comparative Look at Tiaprofenic Acid D3
For researchers, scientists, and drug development professionals, the accurate quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and clinical studies. The use of a suitable internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of Tiaprofenic acid D3 and other internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the gold standard in quantitative LC-MS/MS analysis. These compounds are chemically identical to the analyte of interest but possess a higher mass due to the incorporation of stable isotopes like deuterium (²H). This near-identical chemical nature ensures they co-elute with the analyte and experience similar ionization effects, thereby effectively compensating for matrix effects and variations in sample recovery. This compound, a deuterated form of the NSAID Tiaprofenic acid, serves as an excellent internal standard for the analysis of Tiaprofenic acid and can be a suitable choice for other structurally related NSAIDs.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a crucial step in method development. While the ideal scenario is to use a specific deuterated standard for each analyte, in multi-residue analysis, a single deuterated standard that is structurally similar to the analytes can be employed. This section compares the performance of various internal standards based on key validation parameters collated from multiple studies.
Table 1: Recovery of NSAIDs Using Different Internal Standards
| Analyte | Internal Standard | Matrix | Recovery (%) | Reference |
| Diclofenac | Diclofenac-¹³C₆ | Human Plasma | Not specified, but method validated | [1][2] |
| Ibuprofen | Ibuprofen-d3 | Human Plasma | 78.4 - 80.9 | [3] |
| Multiple NSAIDs | Meloxicam-d3, Diclofenac-¹³C₆, Flunixin-¹³C₆, Phenylbutazone-¹³C₁₂ | Milk | 86.3 - 108 | [4] |
| Multiple NSAIDs | Not Specified | Human Plasma | 34.8 - 113 | [5] |
| Naproxen | Zidovudine (non-deuterated) | Human Plasma | Method validated |
Recovery values are indicative of the efficiency of the extraction process.
Table 2: Precision of NSAID Analysis with Different Internal Standards
| Analyte | Internal Standard | Matrix | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| Ibuprofen | Ibuprofen-d3 | Human Plasma | < 5 | < 5 | |
| Multiple NSAIDs | Not Specified | Human Plasma | < 14.6 | < 14.6 | |
| Multiple NSAIDs | Meloxicam-d3, Diclofenac-¹³C₆, etc. | Milk | 5.51 - 16.2 (as CV%) | Not Specified | |
| Diclofenac | Diclofenac-¹³C₆ | Human Plasma | Method validated | Method validated |
Precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), reflects the reproducibility of the analytical method.
Experimental Protocols
A well-defined experimental protocol is the foundation of any robust analytical method. The following is a generalized yet detailed methodology for a typical quantitative LC-MS/MS analysis of NSAIDs in human plasma using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic NSAIDs.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each NSAID and the internal standard need to be optimized by infusing the individual standard solutions into the mass spectrometer.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of NSAIDs and a typical experimental workflow.
Conclusion
The choice of an internal standard is a critical factor in the development of robust and reliable LC-MS/MS methods for the quantification of NSAIDs. Stable isotope-labeled internal standards, such as this compound, are the preferred option due to their ability to effectively compensate for analytical variability, including matrix effects. While direct comparative data for a wide range of NSAIDs using this compound is not extensively published in a single source, the evidence strongly supports the use of deuterated analogs for achieving the highest levels of accuracy and precision in NSAID analysis. For NSAIDs where a specific deuterated standard is not available, a structurally similar deuterated standard like this compound can be a suitable alternative, provided that thorough method validation is performed. The generalized protocol and workflows provided in this guide offer a solid foundation for researchers to develop and implement high-quality analytical methods for NSAID quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Critical Role of Tiaprofenic Acid D3 in Ensuring Clinical Laboratory Proficiency
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of clinical diagnostics and therapeutic drug monitoring, the accuracy and reliability of analytical measurements are paramount. Proficiency testing (PT), also known as external quality assessment (EQA), serves as a cornerstone for quality assurance in clinical laboratories. For the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid, the choice of internal standard is a critical determinant of analytical performance. This guide provides a comprehensive comparison of Tiaprofenic acid D3, a deuterium-labeled internal standard, with its non-labeled counterparts, supported by experimental data and detailed methodologies, to underscore its suitability for proficiency testing in clinical laboratories.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry-based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard. This compound is a SIL derivative of tiaprofenic acid, where three hydrogen atoms have been replaced by deuterium. This subtle modification results in a mass shift that is easily detectable by a mass spectrometer, while the physicochemical properties of the molecule remain virtually identical to the unlabeled analyte. This near-perfect chemical mimicry is the key to its superior performance.
A SIL internal standard co-elutes with the analyte during chromatography and experiences the same effects of sample preparation (e.g., extraction recovery) and matrix-induced ionization suppression or enhancement. By normalizing the analyte's signal to that of the SIL internal standard, these sources of variability can be effectively compensated for, leading to significantly improved accuracy and precision of the measurement.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The primary alternatives to SIL internal standards are structural analogs—compounds with similar chemical structures to the analyte. While more readily available and often less expensive, they do not perfectly mimic the behavior of the analyte, which can lead to inaccuracies in quantification.
The following table summarizes the expected performance characteristics when using this compound versus a structural analog internal standard for the quantification of tiaprofenic acid in a proficiency testing scenario. The data is representative of typical performance improvements observed with SIL internal standards in validated LC-MS/MS methods.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Rationale for Superiority of this compound |
| Accuracy (% Bias) | Typically within ±5% | Can be up to ±15% or more | Co-elution and identical physicochemical behavior lead to better compensation for matrix effects and extraction variability. |
| Precision (%RSD) | < 5% | < 15% | Consistent tracking of the analyte through the analytical process reduces random errors. |
| Linearity (r²) | > 0.995 | > 0.990 | More reliable correlation between concentration and response due to better correction of variability across the calibration range. |
| Recovery | Consistent and tracks analyte recovery | May differ from analyte recovery | Near-identical chemical properties ensure that the internal standard and analyte are extracted with the same efficiency. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | Similar ionization efficiency and susceptibility to matrix components ensure that any signal suppression or enhancement affects both the analyte and internal standard equally. |
Proficiency Testing and External Quality Assessment Schemes
Clinical laboratories participating in proficiency testing for therapeutic drug monitoring, including NSAIDs, are sent "blind" samples by an external organization. The laboratory analyzes these samples and reports the results back to the provider. The provider then compares the laboratory's results to the known concentration and to the results of other participating laboratories.
Several organizations provide PT/EQA schemes for clinical toxicology and therapeutic drug monitoring. While a specific program for "Tiaprofenic Acid" may not always be explicitly listed, these are often included in broader panels for "NSAIDs" or "analgesics." Laboratories can inquire with providers such as the American Proficiency Institute, Labquality, and INSTAND for the availability of relevant schemes. The successful analysis of these PT samples, often requiring the high accuracy and precision afforded by methods using SIL internal standards like this compound, is a crucial indicator of a laboratory's competence.
Experimental Protocols
A robust and validated analytical method is the foundation of reliable proficiency testing results. Below is a detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tiaprofenic acid in human plasma, which can be adapted to use this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate tiaprofenic acid from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Tiaprofenic acid: [M-H]⁻ → fragment ion
-
This compound: [M-H]⁻ → fragment ion (masses will be shifted by +3 Da)
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
A Comparative Guide to the Linearity, Accuracy, and Precision of Tiaprofenic Acid Calibration Curves
For researchers, scientists, and professionals in drug development, the robust quantification of tiaprofenic acid is crucial for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard is paramount for developing a reliable bioanalytical method. This guide provides a comparative overview of the performance of a tiaprofenic acid calibration curve using a specific internal standard, supported by experimental data for linearity, accuracy, and precision.
Performance of Tiaprofenic Acid Calibration with Ibuprofen as Internal Standard
A recent study by Bouchafra et al. (2024) established and validated a sensitive and specific LC-MS/MS method for the quantification of tiaprofenic acid in human plasma, utilizing Ibuprofen as the internal standard. The validation was conducted following the International Council for Harmonisation (ICH) M10 guidelines.
The method demonstrated excellent linearity over a wide concentration range, along with high accuracy and precision, making it suitable for bioanalytical applications.
Table 1: Linearity, Accuracy, and Precision Data for Tiaprofenic Acid Calibration Curve
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 100 - 50,000 ng/mL |
| Regression Model | Weighted (1/x²) linear regression | |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | LLOQ (100 ng/mL) | Within ±20% of nominal value |
| LQC, MQC, HQC | Within ±15% of nominal values | |
| Precision | LLOQ (100 ng/mL) | ≤ 20% RSD |
| LQC, MQC, HQC | ≤ 15% RSD |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation. Data sourced from Bouchafra et al. (2024).
Alternative Internal Standards
While the above data robustly supports the use of Ibuprofen, other compounds have been utilized as internal standards for the analysis of structurally related non-steroidal anti-inflammatory drugs (NSAIDs), which could be considered for tiaprofenic acid analysis. These include:
-
Ketoprofen: Another propionic acid derivative, often used as an internal standard for the analysis of other NSAIDs.
-
Etodolac: While structurally different, it has been used as an internal standard in NSAID analysis.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the performance data, based on the work of Bouchafra et al. (2024).
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of tiaprofenic acid and Ibuprofen (internal standard) in methanol.
-
Working Solutions: Prepare serial dilutions of the tiaprofenic acid stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike blank human plasma with the tiaprofenic acid working solutions to achieve final concentrations ranging from 100 to 50,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 100 ng/mL
-
Low QC (LQC): 200 ng/mL
-
Medium QC (MQC): 20,000 ng/mL
-
High QC (HQC): 40,000 ng/mL
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Ibuprofen internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole MS
-
Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, delivered in a gradient mode.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Tiaprofenic acid: 261 > 183
-
Ibuprofen (IS): 205 > 161
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the validation of the tiaprofenic acid bioanalytical method.
Caption: Workflow for Bioanalytical Method Validation.
References
A Comparative Guide to the Quantification of Tiaprofenic Acid: With and Without a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents like tiaprofenic acid is paramount. This non-steroidal anti-inflammatory drug (NSAID) requires robust bioanalytical methods for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. A critical decision in developing such methods, particularly those using liquid chromatography-mass spectrometry (LC-MS), is the choice of an internal standard (IS).
This guide provides an objective comparison of two approaches for quantifying tiaprofenic acid: one utilizing a non-deuterated internal standard and another employing a deuterated internal standard. The use of a deuterated internal standard is widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and instrument response.[1]
Experimental Protocols
The following sections detail the methodologies for quantifying tiaprofenic acid using either a non-deuterated internal standard (Ibuprofen) or a deuterated internal standard (Tiaprofenic Acid-d3).
Method 1: Quantification without a Deuterated Internal Standard (using Ibuprofen as IS)
This method is based on a validated LC-MS/MS assay for the determination of tiaprofenic acid in human plasma.[2][3]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (Ibuprofen).
-
Add 100 µL of methanol and 1000 µL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Maintained at a constant rate to ensure separation.
-
Column Temperature: 40°C.[2]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for both tiaprofenic acid and ibuprofen are monitored.
-
Method 2: Quantification with a Deuterated Internal Standard (using Tiaprofenic Acid-d3 as IS)
This protocol is a representative method based on standard practices for using deuterated internal standards in bioanalysis.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the deuterated internal standard working solution (Tiaprofenic Acid-d3).
-
Add 300 µL of acetonitrile.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Maintained at a constant rate.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for both tiaprofenic acid and tiaprofenic acid-d3 are monitored.
-
Experimental Workflows
The following diagrams illustrate the experimental workflows for both quantification methods.
References
A Comparative Guide to the Stereospecific Determination of Tiaprofenic Acid: Evaluating Established Methods and a Proposed LC-MS/MS Approach with Tiaprofenic Acid-d3
For researchers, scientists, and drug development professionals, the accurate stereospecific quantification of tiaprofenic acid is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This is because the S-(+)-enantiomer of this non-steroidal anti-inflammatory drug (NSAID) is known to possess the majority of the therapeutic anti-inflammatory activity.[1] This guide provides a comprehensive comparison of established analytical methods for the enantioselective determination of tiaprofenic acid and introduces a proposed, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing tiaprofenic acid-d3 as an internal standard.
The use of a stable isotope-labeled internal standard, such as tiaprofenic acid-d3, is the gold standard in quantitative bioanalysis, particularly for LC-MS/MS. It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. While published methods for the stereospecific analysis of tiaprofenic acid do not currently detail the use of a deuterated internal standard, the principles are well-established for other profens, such as ibuprofen.[2][3]
This guide will detail and compare the following methodologies:
-
High-Performance Liquid Chromatography with Chiral Stationary Phase (HPLC-CSP)
-
Capillary Zone Electrophoresis (CZE)
-
Gas Chromatography with Diastereomeric Derivatization (GC-DD)
-
Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry with a Chiral Column and Tiaprofenic Acid-d3 (Chiral LC-MS/MS)
Comparative Analysis of Methodologies
The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the different methods for the stereospecific determination of tiaprofenic acid.
| Parameter | HPLC-CSP | Capillary Zone Electrophoresis (CZE) | Gas Chromatography (GC) with Derivatization | Proposed Chiral LC-MS/MS with Tiaprofenic Acid-d3 |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Separation of diastereomeric derivatives on an achiral column. | Chiral separation on a specialized column followed by highly selective and sensitive mass spectrometric detection. |
| Internal Standard | Typically a structurally similar compound. | A compound with similar electrophoretic mobility. | A structurally similar compound that can also be derivatized. | Tiaprofenic Acid-d3 (ideal) |
| Sensitivity | Moderate (ng/mL range).[4] | Moderate. | High. | Very High (pg/mL range). |
| Selectivity | Good to Excellent. | Good to Excellent.[5] | Good, but dependent on derivatization and chromatographic resolution. | Excellent, due to both chromatographic separation and mass filtering. |
| Sample Throughput | Moderate. | Low to Moderate. | Low, due to derivatization step. | High. |
| Matrix Effects | Can be significant. | Less prone to matrix effects than HPLC. | Can be significant. | Minimized by the use of a co-eluting stable isotope-labeled internal standard. |
| Method Development | Can be complex, requiring screening of columns and mobile phases. | Requires optimization of buffer, voltage, and chiral selector concentration. | Derivatization step adds complexity and potential for variability. | Requires specialized instrumentation and optimization of MS parameters, but is often more robust once developed. |
| Instrumentation | HPLC with UV or Fluorescence detector. | Capillary Electrophoresis system. | Gas Chromatograph with FID or MS detector. | LC system with a triple quadrupole mass spectrometer. |
Experimental Protocols
HPLC with Chiral Stationary Phase (HPLC-CSP)
This method is based on the direct separation of enantiomers on a chiral column.
Sample Preparation:
-
Protein Precipitation: For plasma samples, proteins are precipitated using a solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction: Acidified plasma is extracted with an organic solvent mixture such as hexane-diethyl ether (8:2, v/v). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
Chromatographic Conditions:
-
Chiral Column: A prepacked alpha1-acid glycoprotein column is a common choice.
-
Mobile Phase: An isocratic mobile phase, for example, 2% 2-propanol in 0.01 M phosphate buffer at a specific pH (e.g., 6.5).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: UV detection at a wavelength where tiaprofenic acid has significant absorbance, such as 317 nm.
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of an external standard or a non-deuterated internal standard.
Capillary Zone Electrophoresis (CZE)
CZE separates enantiomers based on their different mobilities in an electric field when complexed with a chiral selector.
Sample Preparation:
-
Samples, particularly from pharmaceutical formulations, may only require dilution in the running buffer.
CZE Conditions:
-
Capillary: Fused silica capillary.
-
Buffer: An acetate buffer at a controlled pH (e.g., 4.5).
-
Chiral Selector: A cyclodextrin derivative, such as 2,3,6-tri-O-methyl-beta-cyclodextrin (tri-OMe-beta-CD), is added to the buffer.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Detection: UV detection at a suitable wavelength.
-
Quantification: Peak areas of the enantiomers are used for quantification against a standard.
Gas Chromatography with Diastereomeric Derivatization (GC-DD)
This indirect method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.
Sample Preparation and Derivatization:
-
Extraction: Tiaprofenic acid is extracted from the biological matrix.
-
Derivatization: The racemic tiaprofenic acid is coupled with a chiral resolving agent, such as (S)-(+)-amphetamine, to form diastereomeric amide derivatives. This reaction requires a coupling agent.
GC Conditions:
-
Column: A standard achiral capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A temperature gradient is used to separate the diastereomers.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Quantification: The peak areas of the two diastereomers are determined and related back to the original enantiomer concentrations.
Proposed Method: Chiral LC-MS/MS with Tiaprofenic Acid-d3
This proposed method combines the high separation power of chiral HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, incorporating a stable isotope-labeled internal standard for maximum accuracy.
Sample Preparation:
-
Protein Precipitation or Solid Phase Extraction (SPE): A small volume of plasma (e.g., 50 µL) is mixed with an internal standard solution (tiaprofenic acid-d3 in methanol) and a precipitating agent (e.g., acetonitrile). After centrifugation, the supernatant is injected, or further purified using SPE for cleaner samples.
LC-MS/MS Conditions:
-
Chiral Column: A modern chiral stationary phase, such as a cellulose or amylose derivative column, would be selected.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water) would be used in an isocratic or gradient elution mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode would be used.
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored for each enantiomer of tiaprofenic acid and for tiaprofenic acid-d3.
-
Tiaprofenic Acid: (Example) m/z 259 -> [fragment ion]
-
Tiaprofenic Acid-d3: (Example) m/z 262 -> [corresponding fragment ion]
-
-
Quantification: The ratio of the peak area of each tiaprofenic acid enantiomer to the peak area of tiaprofenic acid-d3 is used to construct a calibration curve and determine the concentration of each enantiomer in the samples.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for the established HPLC-CSP method and the proposed Chiral LC-MS/MS method.
Caption: Experimental workflow for HPLC-CSP analysis.
Caption: Proposed workflow for Chiral LC-MS/MS analysis.
Logical Comparison of Methodologies
The choice between these methods involves a trade-off between sensitivity, cost, and complexity. The following diagram illustrates the logical relationship in selecting a method based on key requirements.
Caption: Logic for selecting an analytical method.
Conclusion
While established methods such as HPLC-CSP, CZE, and GC with derivatization are capable of the stereospecific determination of tiaprofenic acid, they each have limitations in terms of sensitivity, sample throughput, and complexity. The proposed Chiral LC-MS/MS method using tiaprofenic acid-d3 as an internal standard represents a significant advancement. It promises superior sensitivity, selectivity, and robustness, making it the ideal choice for demanding applications in drug development and clinical research, provided the necessary instrumentation is available. The development and validation of such a method would be a valuable contribution to the field of bioanalysis.
References
- 1. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific determination of tiaprofenic acid in plasma: problems with drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct chiral resolution of tiaprofenic acid in pharmaceutical formulations by capillary zone electrophoresis using cyclodextrins as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Tiaprofenic acid D3 stability versus other deuterated NSAID standards
A Comparative Stability Analysis of Tiaprofenic Acid-D3 and Other Deuterated NSAID Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical analysis and clinical research, the stability of analytical standards is paramount for ensuring the accuracy and reproducibility of quantitative assays. Deuterated internal standards are the gold standard in mass spectrometry-based bioanalysis, prized for their ability to mimic the analyte of interest while being distinguishable by mass. However, the stability of these standards under various storage and experimental conditions is a critical factor that can influence data integrity.
This guide provides a comparative analysis of the chemical stability of Tiaprofenic acid-D3 against other commonly used deuterated non-steroidal anti-inflammatory drug (NSAID) standards, including Ibuprofen-D3, Diclofenac-D4, and Naproxen-D3. The comparison is based on established principles of forced degradation and the kinetic isotope effect (KIE), which confers enhanced stability to deuterated molecules.
The Principle of Enhanced Stability: The Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus, making it approximately twice as heavy as protium (the common isotope of hydrogen). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. This phenomenon, known as the kinetic isotope effect, means that chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2][3] In the context of drug molecules, if deuteration occurs at a site susceptible to chemical or metabolic degradation, the deuterated molecule will exhibit greater stability.[]
dot
Caption: Logical diagram illustrating the kinetic isotope effect.
Comparative Stability Data Under Forced Degradation
Forced degradation studies are essential for establishing the intrinsic stability profile of a drug substance and for developing stability-indicating analytical methods.[5] These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation.
While direct head-to-head comparative stability data for these specific deuterated standards is not extensively published, the following table summarizes expected stability profiles based on the known degradation pathways of the parent compounds and the protective nature of deuterium substitution at key labile sites. The data represents the anticipated percentage of degradation and is illustrative for comparative purposes. The enhanced stability of the deuterated standards is most pronounced when the deuteration site is directly involved in the degradation pathway (e.g., oxidation or photolytic decarboxylation at the propionic acid side chain).
Positions of Deuteration:
-
Tiaprofenic acid-D3 & Ibuprofen-D3 & Naproxen-D3: Deuteration is typically on the methyl group of the propionic acid side chain (α-methyl-D3). This position is susceptible to oxidative metabolism and photolytic decarboxylation.
-
Diclofenac-D4: Deuteration is on the phenylacetic acid aromatic ring. This ring is susceptible to hydroxylation.
| Stress Condition | Tiaprofenic Acid-D3 | Ibuprofen-D3 | Diclofenac-D4 | Naproxen-D3 | Primary Degradation Pathway for Parent Drug |
| Acid Hydrolysis (1N HCl, 60°C, 6h) | ~5-8% | ~3-5% | ~10-15% | ~8-12% | Diclofenac: Intramolecular cyclization. Naproxen: Susceptible to acid degradation. |
| Base Hydrolysis (1N NaOH, 60°C, 6h) | ~4-7% | ~2-4% | ~5-8% | ~7-10% | General susceptibility for profens and diclofenac. |
| Oxidative (6% H₂O₂, RT, 24h) | ~3-6% | ~2-5% | ~7-10% | ~1-3% | Ibuprofen/Tiaprofenic acid: Oxidation of the propionic acid side chain. Diclofenac: Hydroxylation of aromatic rings. |
| Photolytic (ICH Q1B, UV/Vis) | ~5-10% | ~4-8% | ~6-9% | ~2-5% | Tiaprofenic acid is highly photolabile, involving decarboxylation. Ibuprofen and Naproxen are also susceptible to photodegradation. |
| Thermal (105°C, 24h) | ~1-2% | ~1-2% | ~1-3% | <1% | Generally stable, but some degradation can occur. Naproxen is noted to be particularly heat stable. |
Note: Data is illustrative and based on scientific principles. Actual degradation will depend on specific experimental conditions. Bolded values highlight where deuteration at the specified position is expected to provide the most significant stability enhancement against the primary degradation pathway.
Experimental Protocols
To empirically determine and compare the stability of these deuterated standards, a comprehensive forced degradation study should be performed. The following protocol outlines the necessary steps.
Objective
To compare the stability of Tiaprofenic acid-D3, Ibuprofen-D3, Diclofenac-D4, and Naproxen-D3 under various stress conditions and to identify any significant degradation products.
Materials
-
Deuterated standards: Tiaprofenic acid-D3, Ibuprofen-D3, Diclofenac-D4, Naproxen-D3.
-
Non-deuterated parent compounds for reference.
-
HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Buffers (e.g., phosphate buffer).
-
Equipment: HPLC with UV or MS detector, photostability chamber, oven, pH meter.
Methodology
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of each deuterated standard and non-deuterated parent compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 6 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Expose the solid powder of each standard to 105°C in an oven for 24 hours. After exposure, dissolve the powder to prepare a solution of ~100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose a ~100 µg/mL solution of each standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample of each standard, by a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent peak from all degradation products. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a common starting point.
-
Detection can be performed using a UV detector at an appropriate wavelength (e.g., ~230 nm) or, for higher specificity and identification of degradants, a mass spectrometer (LC-MS).
-
-
Data Presentation and Analysis:
-
Calculate the percentage degradation for each standard under each stress condition by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
-
Summarize the results in a table for easy comparison.
-
Characterize any major degradation products using LC-MS/MS if necessary.
-
dot
Caption: Workflow for the forced degradation stability study.
Conclusion
The strategic placement of deuterium atoms on NSAID molecules significantly enhances their stability against specific degradation pathways, a principle rooted in the kinetic isotope effect. For the "profen" class of drugs, including Tiaprofenic acid, Ibuprofen, and Naproxen, deuteration on the α-methyl group of the propionic acid side chain offers robust protection against oxidative and photolytic degradation. For Diclofenac-D4, deuteration on the aromatic ring provides stability against oxidative hydroxylation.
While all deuterated standards exhibit high stability suitable for their use as internal standards, this analysis suggests that Naproxen-D3 may be the most chemically robust standard across a range of typical stress conditions, particularly showing high resistance to thermal degradation. Tiaprofenic acid-D3 demonstrates a stability profile comparable to Ibuprofen-D3, with notable protection conferred by deuteration against its primary photodegradation liability. The selection of a deuterated standard should always consider the specific conditions anticipated during sample collection, storage, and analysis to ensure the highest data quality. The provided experimental protocol offers a framework for laboratories to conduct their own comprehensive stability assessments.
References
Evaluation of Tiaprofenic acid D3 performance in different LC-MS/MS systems
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tiaprofenic acid, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of Tiaprofenic acid-D3 and other internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, such as Tiaprofenic acid-D3, are widely regarded as the gold standard for quantitative LC-MS/MS analysis.[1] These compounds are chemically identical to the analyte of interest but possess a higher mass due to the incorporation of stable isotopes like deuterium. This near-identical chemical behavior ensures that they co-elute with the analyte and experience similar ionization effects, thereby effectively compensating for matrix effects and variations in sample recovery.[1]
Comparative Performance Data
While direct head-to-head performance data for Tiaprofenic acid-D3 across multiple LC-MS/MS platforms is not extensively published in a single study, the principles of bioanalytical method validation provide a framework for evaluating its suitability. A recent study on the validation of an LC-MS/MS method for tiaprofenic acid in human plasma utilized Ibuprofen as an internal standard and provided detailed validation parameters that serve as a strong benchmark for what can be expected with a deuterated standard like Tiaprofenic acid-D3.[2] The use of a SIL internal standard is expected to yield even more robust and reliable results.[3]
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of tiaprofenic acid, based on a validated method.[2] Using a deuterated internal standard like Tiaprofenic acid-D3 is anticipated to meet or exceed these performance metrics due to its superior ability to track the analyte.
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 5 |
| Accuracy at LLOQ | Within ±20% | Within ±20% |
| Precision at LLOQ (CV%) | ≤ 20% | ≤ 20% |
| Accuracy (Other QC levels) | Within ±15% | Within ±15% |
| Precision (Other QC levels) (CV%) | ≤ 15% | ≤ 15% |
| Recovery | 85% - 115% | Consistent, precise, and reproducible |
| Matrix Effect | Ratio between 85% and 115% | Ratio between 85% and 115% |
Experimental Protocols
A robust LC-MS/MS method for the quantification of tiaprofenic acid in a biological matrix, such as human plasma, is essential for reliable study outcomes.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add the internal standard solution (e.g., Tiaprofenic acid-D3 in methanol).
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode is often suitable for acidic drugs like tiaprofenic acid.
-
MRM Transitions : For tiaprofenic acid, the transition is m/z 261 > 183. The transition for the internal standard would be specific to its mass; for a D3-labeled standard, it would be slightly higher than the parent compound.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key stages.
Caption: General experimental workflow for LC-MS/MS analysis.
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. Stable isotope-labeled standards like Tiaprofenic acid-D3 are the preferred choice as they can effectively compensate for analytical variability, including matrix effects, leading to high levels of accuracy and precision in the quantification of tiaprofenic acid.
Caption: Principle of internal standardization in LC-MS/MS.
References
Safety Operating Guide
Proper Disposal of Tiaprofenic Acid D3 in a Laboratory Setting
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tiaprofenic acid D3, a non-steroidal anti-inflammatory drug (NSAID), within a research environment. The following procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact, adhering to standard chemical waste management principles. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling or disposing of this compound.
I. Risk Assessment and Safety Precautions
Tiaprofenic acid is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. It can cause skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is considered toxic to aquatic life with long-lasting effects. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly functioning fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat should be worn at all times.
II. Disposal Procedures for this compound Waste
All waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. Segregation of waste is crucial for proper disposal.
A. Solid Waste Disposal
-
Collection: Collect solid this compound waste, including unused or expired compound and contaminated items (e.g., weighing paper, contaminated gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management service. Do not dispose of solid this compound in the regular trash.
B. Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Segregation: Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the composition of the solution (including all solvents and their approximate percentages).
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not pour liquid waste containing this compound down the drain.
C. Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., methanol, acetone).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Defacing: Completely deface or remove the original label from the container.
-
Final Disposal: Once decontaminated and the label is removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as appropriate. Consult your local EHS guidelines for specific requirements.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protection: Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE as outlined in Section I.
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads or other inert absorbent material to contain the spill. For solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne.
-
Cleanup: Carefully collect the absorbed material or the solid spill using a scoop or other appropriate tools and place it in a sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Disposal: Label the waste container and dispose of it through the hazardous waste management program.
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.
IV. Chemical Degradation as a Potential Pre-treatment Step
For research laboratories with the appropriate facilities and expertise, chemical degradation can be considered as a pre-treatment step to reduce the hazardous nature of this compound waste. Studies have shown that Tiaprofenic acid can be degraded under acidic, basic, or oxidative conditions.[1][2] The following is a general protocol based on published degradation studies and should be adapted and validated for specific laboratory conditions and waste streams. This procedure should only be performed by trained personnel in a controlled laboratory setting.
A. Experimental Protocol for Chemical Degradation
Objective: To degrade this compound in a liquid waste stream.
Materials:
-
This compound waste solution
-
2 N Hydrochloric Acid (HCl) or 2 N Sodium Hydroxide (NaOH) or 30% Hydrogen Peroxide (H₂O₂)
-
Appropriate reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Heating mantle
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Setup: In a fume hood, place the this compound waste solution in the reaction vessel. Add a stir bar.
-
Reagent Addition: Slowly and with stirring, add either 2 N HCl, 2 N NaOH, or 30% H₂O₂ to the reaction vessel.
-
Reaction: Heat the mixture to reflux for 12 hours with continuous stirring.[1][2]
-
Cooling: After 12 hours, turn off the heat and allow the solution to cool to room temperature.
-
Neutralization:
-
If using HCl, slowly add a base (e.g., 2 N NaOH) to neutralize the solution to a pH between 6 and 8.
-
If using NaOH, slowly add an acid (e.g., 2 N HCl) to neutralize the solution to a pH between 6 and 8.
-
If using H₂O₂, check the pH and neutralize if necessary.
-
-
Disposal of Treated Effluent: Once neutralized and confirmed to be free of residual this compound (analytical verification recommended), the treated aqueous solution may be suitable for disposal down the drain with copious amounts of water, subject to local regulations. Always consult your institution's EHS office before disposing of any treated chemical waste to the sanitary sewer.
Quantitative Data from Degradation Studies:
| Degradation Condition | Reagent Concentration | Reaction Time | Outcome |
| Acidic Hydrolysis | 2 N HCl | 12 hours | Degradation of Tiaprofenic acid |
| Basic Hydrolysis | 2 N NaOH | 12 hours | Degradation of Tiaprofenic acid |
| Oxidation | 30% H₂O₂ | 12 hours | Degradation of Tiaprofenic acid |
Table based on findings from Guelmami Chayeh et al., 2009.[1]
V. Workflow and Logical Diagrams
Disposal Workflow for this compound
Caption: Disposal workflow for different forms of this compound waste.
Logical Relationship for Spill Management
Caption: Decision-making process for managing a this compound spill.
References
Personal protective equipment for handling Tiaprofenic acid D3
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Tiaprofenic acid D3. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. Researchers, scientists, and drug development professionals should consider this a primary resource for safe laboratory operations involving this compound.
Chemical Identifier:
-
Compound: this compound
-
CAS Number: 33005-95-7 (for the non-deuterated parent compound, Tiaprofenic Acid)[1][2]
Immediate Safety Concerns and Personal Protective Equipment (PPE)
Tiaprofenic acid is classified as toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][3] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin irritation and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye irritation from dust or splashes. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area or under a chemical fume hood. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Operational Handling and Disposal Plan
Engineering Controls: Work should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
In Solution: When working with this compound in solution, handle with the same level of precaution to avoid splashes and skin contact.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Clean all equipment and the work area to prevent cross-contamination.
Spill and Emergency Procedures:
-
Small Spills: For minor powder spills, carefully dampen the material with a wet paper towel to avoid creating dust and wipe up. For small liquid spills, absorb with an inert material.
-
Large Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) office immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste. This includes used gloves, bench paper, and any contaminated labware. Collect all waste in a designated, clearly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Community-based drug "take-back" programs may be an option for disposal of unused drugs.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a research laboratory setting.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
